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  • Product: 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid
  • CAS: 1017782-57-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromo-2-(cyclopropylmethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid, a special...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document moves beyond a simple data sheet to offer insights into its synthesis, physicochemical properties, and potential biological applications, grounded in established chemical principles and analogous structures.

Core Compound Identification and Properties

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a pyridinecarboxylic acid derivative. The presence of a bromine atom, a carboxylic acid group, and a cyclopropylmethoxy substituent on the pyridine ring provides multiple points for chemical modification, making it a valuable scaffold for the synthesis of diverse and complex molecules.

CAS Number: 1017782-57-8

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is presented in the table below. These properties are crucial for understanding its solubility, stability, and suitability for various experimental conditions.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₃
Molecular Weight 272.10 g/mol
Appearance White to off-white solidInferred from related compounds
Purity Typically >95%
Predicted XlogP 2.1

Synthesis and Chemical Reactivity

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is not widely published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published syntheses of closely related analogues. The proposed synthesis involves a two-step process starting from a suitable commercially available precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid would involve the initial synthesis of 5-bromonicotinic acid, followed by the introduction of the cyclopropylmethoxy group.

Synthetic_Pathway Nicotinic_Acid Nicotinic Acid 5_Bromonicotinic_Acid 5-Bromonicotinic Acid Nicotinic_Acid->5_Bromonicotinic_Acid Bromination (e.g., Br₂, Thionyl Chloride) Target_Compound 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid 5_Bromonicotinic_Acid->Target_Compound Nucleophilic Aromatic Substitution (e.g., Cyclopropylmethanol, Base)

Caption: Proposed synthetic pathway for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative methodology based on the synthesis of similar nicotinic acid derivatives.[1][2][3]

Step 1: Synthesis of 5-Bromonicotinic Acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add nicotinic acid and a catalytic amount of powdered iron (0.5-5.0 wt%).

  • Addition of Reagents: Carefully add thionyl chloride to the flask. Heat the mixture to 70-80°C.

  • Bromination: Add bromine dropwise to the reaction mixture over a period of 2 hours.

  • Reaction: Reflux the reaction mixture for 6-14 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding water. Adjust the pH of the solution to 2.5-3.0 with an inorganic base to precipitate the crude 5-bromonicotinic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-bromonicotinic acid in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Base Addition: Add a strong base, such as potassium hydroxide, to the solution.

  • Nucleophilic Substitution: Add cyclopropylmethanol to the reaction mixture.

  • Reaction: Heat the reaction mixture to facilitate the nucleophilic aromatic substitution. The reaction can be efficiently carried out using microwave irradiation to reduce reaction times.

  • Work-up and Purification: After completion of the reaction, the mixture is cooled, diluted with water, and acidified to precipitate the product. The crude 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid can then be purified by standard techniques such as recrystallization or column chromatography.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid suggest its potential as a valuable building block in the development of novel therapeutic agents. The nicotinic acid core is a well-established pharmacophore with a wide range of biological activities.

As a Scaffold for Enzyme Inhibitors

Nicotinic acid and its derivatives have been explored as inhibitors of various enzymes. The versatile reactivity of the bromine and carboxylic acid functionalities on the 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid scaffold allows for the systematic modification of the molecule to optimize its binding to target enzymes.[1] Potential enzyme targets could include:

  • Poly(ADP-ribose) polymerase (PARP): The nicotinamide moiety is a core component of NAD+, the substrate for PARP enzymes. Derivatives of nicotinic acid can be designed to act as competitive inhibitors of PARP, which are important targets in cancer therapy.

  • Cyclooxygenases (COX-1 and COX-2): Some nicotinic acid derivatives have demonstrated anti-inflammatory properties through the inhibition of COX enzymes.[4]

  • H+/K+-ATPase: Nicotinamide derivatives have been investigated as inhibitors of the gastric proton pump, H+/K+-ATPase, for the treatment of acid-related gastrointestinal disorders.[5][6]

In the Synthesis of Bioactive Molecules

5-Bromonicotinic acid, the precursor to the title compound, is a key starting material in the synthesis of various biologically active molecules.[1] The introduction of the cyclopropylmethoxy group can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The bromine atom is particularly useful for introducing further complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

Potential Mechanism of Action: Insights from Nicotinic Acid

While the specific mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid has not been elucidated, insights can be drawn from the well-characterized pharmacology of nicotinic acid (niacin). Nicotinic acid is known to exert its effects through multiple mechanisms, primarily related to lipid metabolism and inflammation.

Interaction with G-protein Coupled Receptors

Nicotinic acid is an agonist for the G-protein coupled receptor GPR109A (also known as HCA₂), which is highly expressed in adipocytes and immune cells.[7][8] Activation of this receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis in adipose tissue.[7][8] This reduces the release of free fatty acids into the bloodstream, a key mechanism for its lipid-lowering effects.

Mechanism_of_Action cluster_adipocyte Adipocyte Nicotinic_Acid_Derivative 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (Hypothesized) GPR109A GPR109A Receptor Nicotinic_Acid_Derivative->GPR109A Agonist Adenylate_Cyclase Adenylate Cyclase GPR109A->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP ATP to cAMP Lipolysis Lipolysis cAMP->Lipolysis Activation FFA_Release Free Fatty Acid Release Lipolysis->FFA_Release Leads to Systemic_Effect Reduced Plasma Free Fatty Acids FFA_Release->Systemic_Effect Decreased

Caption: Hypothesized mechanism of action via GPR109A agonism.

Anti-inflammatory Effects

Beyond its effects on lipid metabolism, nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties. This is, in part, mediated through the GPR109A receptor on immune cells, leading to the modulation of inflammatory signaling pathways. Additionally, some studies suggest that nicotinic acid derivatives can directly inhibit the expression and activity of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[4]

Conclusion and Future Directions

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a compound with considerable potential for medicinal chemistry and drug discovery. Its versatile chemical structure allows for the creation of diverse libraries of compounds for screening against various biological targets. While specific biological data for this compound is limited, the well-established pharmacology of the nicotinic acid scaffold provides a strong rationale for its further investigation as a source of novel therapeutic agents, particularly in the areas of metabolic and inflammatory diseases. Future research should focus on the development and optimization of a scalable synthesis for this compound, followed by a thorough evaluation of its biological activity profile.

References

  • Amerigo Scientific. 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. [Link]

  • PubChemLite. 5-bromo-2-(cyclopropylmethoxy)nicotinic acid (C10H10BrNO3). [Link]

  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

  • PubMed. Nicotinamide Derivatives as a New Class of Gastric H+/K(+)-ATPase Inhibitors. 1. Synthesis and Structure-Activity Relationships of N-substituted 2-(benzhydryl.... [Link]

  • PubMed. Inhibition of gastric H+, K+-ATPase by 3-amino-5-methyl-2-(2-methyl-3-thienyl)imidazo[1,2-a]thieno[3,2-c]pyridine, SPI-447. [Link]

  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. [Link]

  • PubMed. Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a synthetic organic compound that has garnered interest within the field of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a synthetic organic compound that has garnered interest within the field of medicinal chemistry. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of compounds known for their diverse biological activities. The unique structural features of this molecule, namely the bromine substituent, the cyclopropylmethoxy group, and the carboxylic acid moiety on a pyridine scaffold, make it a compelling subject for investigation in drug discovery and development. This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and potential biological relevance, offering a foundational resource for researchers in the field.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is characterized by a pyridine ring substituted at positions 2, 3, and 5. A bromine atom is attached at the 5-position, a carboxylic acid group at the 3-position, and a cyclopropylmethoxy group at the 2-position.

Systematic Name: 5-bromo-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid

Structural Formula and Key Identifiers
  • Molecular Formula: C₁₀H₁₀BrNO₃

  • Molecular Weight: 272.097 g/mol [1]

  • CAS Number: 1017782-57-8[1]

  • SMILES: C1CC1COC2=C(C=C(C=N2)Br)C(=O)O

  • InChI: InChI=1S/C10H10BrNO3/c11-7-3-8(10(13)14)9(12-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)

Table 1: Physicochemical Properties of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₃-
Molecular Weight 272.097 g/mol [1]
CAS Number 1017782-57-8[1]
Purity 95%[1]
MDL Number MFCD09972229[1]
Spectroscopic Characterization

While comprehensive experimental spectra for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid are not widely published in publicly accessible literature, a detailed analysis can be inferred from the structural components and data from related compounds.

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the cyclopropyl group, and the methylene protons of the methoxy bridge.

  • Pyridine Protons: Two doublets in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at the 4- and 6-positions of the pyridine ring. The coupling constants would be indicative of their meta-relationship.

  • Cyclopropylmethoxy Protons:

    • A multiplet for the methine proton of the cyclopropyl ring.

    • Complex multiplets for the methylene protons of the cyclopropyl ring.

    • A doublet for the two methylene protons of the -OCH₂- group, likely coupled to the cyclopropyl methine proton.

  • Carboxylic Acid Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, nitrogen, and carboxylic acid groups, and the electron-donating effect of the ether oxygen.

  • Pyridine Carbons: Signals for the six carbons of the pyridine ring, with the carbon bearing the bromine (C5) and the carbons adjacent to the nitrogen and oxygen showing characteristic shifts.

  • Cyclopropylmethoxy Carbons: Signals for the methine and methylene carbons of the cyclopropyl group and the methylene carbon of the ether linkage.

  • Carboxyl Carbon: A signal in the downfield region (typically δ 160-180 ppm) characteristic of a carboxylic acid.

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

  • C-O Stretch: Bands corresponding to the ether linkage.

  • C=C and C=N Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region.

1.2.4. Mass Spectrometry

Predicted mass spectrometry data indicates the following adducts:

  • [M+H]⁺: 271.99168 m/z

  • [M+Na]⁺: 293.97362 m/z

The fragmentation pattern in mass spectrometry would likely involve the loss of the cyclopropylmethoxy group, decarboxylation, and cleavage of the pyridine ring.

Synthesis of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid can be logically approached through a multi-step process, commencing with the bromination of nicotinic acid, followed by the introduction of a hydroxyl group and subsequent etherification.

Synthesis Pathway

Synthesis_Pathway Nicotinic_Acid Nicotinic Acid Step1 Bromination Nicotinic_Acid->Step1 Bromonicotinic_Acid 5-Bromonicotinic Acid Step1->Bromonicotinic_Acid Step2 Hydroxylation Bromonicotinic_Acid->Step2 Hydroxy_Intermediate 5-Bromo-2-hydroxynicotinic acid Step2->Hydroxy_Intermediate Step3 Chlorination Hydroxy_Intermediate->Step3 Chloro_Intermediate 5-Bromo-2-chloronicotinic acid Step3->Chloro_Intermediate Step4 Williamson Ether Synthesis Chloro_Intermediate->Step4 Final_Product 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid Step4->Final_Product

Caption: Proposed synthetic pathway for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid.

Experimental Protocols

Step 1: Synthesis of 5-Bromonicotinic Acid

A common method for the preparation of 5-bromonicotinic acid is through the direct bromination of nicotinic acid.

  • Reagents: Nicotinic acid, thionyl chloride, bromine, powdered iron (catalyst).

  • Procedure:

    • To a mixture of nicotinic acid and powdered iron (0.5-5.0 wt%), add thionyl chloride.

    • Heat the mixture to 70-80°C and add bromine dropwise over 2 hours.

    • Reflux the reaction mixture for 6-14 hours.

    • After cooling, carefully hydrolyze the reaction mixture with water.

    • Adjust the pH to 2.5-3.0 with an inorganic base to precipitate the product.

    • The crude 5-bromonicotinic acid can be further purified by recrystallization.

Step 2 & 3: Synthesis of 5-Bromo-2-chloronicotinic acid

This intermediate is crucial for the subsequent etherification. A patented process involves the halogenation of 2-hydroxynicotinic acid. A mixture of 5-bromo-2-hydroxynicotinic acid, thionyl chloride, and N,N-dimethylformamide is heated to reflux. After the reaction is complete, the mixture is concentrated and cooled, and the reaction is quenched by the slow addition of water to yield 5-bromo-2-chloronicotinic acid as a precipitate.[2]

Step 4: Synthesis of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid via Williamson Ether Synthesis

The final step involves a Williamson ether synthesis, a well-established method for forming ethers. This reaction proceeds via an Sₙ2 mechanism where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon with a good leaving group.[3][4][5]

  • Reactants: 5-Bromo-2-chloronicotinic acid and cyclopropylmethanol.

  • General Procedure:

    • Cyclopropylmethanol is deprotonated using a strong base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., THF, DMF) to form the sodium cyclopropylmethoxide.

    • 5-Bromo-2-chloronicotinic acid is added to the reaction mixture. The alkoxide displaces the chloride at the 2-position of the pyridine ring. The carboxylic acid group may need to be protected (e.g., as an ester) prior to this step and deprotected afterward to avoid side reactions.

    • The reaction is typically stirred at an elevated temperature to ensure completion.

    • Work-up involves quenching the reaction, extraction, and purification, often by chromatography or recrystallization.

Biological Activity and Potential Applications

While specific biological data for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is not extensively documented in peer-reviewed journals, the structural motifs suggest potential for various pharmacological activities. Nicotinic acid and its derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory and analgesic properties.[2][6]

Rationale for Pharmacological Interest
  • Nicotinic Acid Scaffold: The core nicotinic acid structure is a well-known pharmacophore. Nicotinic acid itself is a lipid-lowering agent and a vasodilator.[7] Its derivatives have been explored for a multitude of therapeutic applications.

  • Lipophilicity: The introduction of the cyclopropylmethoxy group increases the lipophilicity of the molecule compared to nicotinic acid. This modification can significantly impact the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), potentially leading to improved bioavailability and cell permeability.

  • Bromine Substitution: The presence of a bromine atom can influence the electronic properties of the pyridine ring and provide a site for further chemical modification. Halogen atoms are often incorporated into drug candidates to modulate their metabolic stability and binding affinity to biological targets.

Potential Therapeutic Areas

Based on the activities of related nicotinic acid derivatives, potential therapeutic applications for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid could include:

  • Anti-inflammatory Agents: Many nicotinic acid derivatives have demonstrated anti-inflammatory effects.[2]

  • Analgesics: Some derivatives have also shown analgesic properties.[6]

  • Cardiovascular Diseases: Given the parent compound's role in lipid metabolism, derivatives may be investigated for cardiovascular applications.[7]

  • Agrochemicals: Nicotinic acid derivatives have also found applications in agriculture as fungicides and insecticides.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological targets and pharmacological profile of this compound.

Structure-Activity Relationships (SAR)

The systematic exploration of how structural modifications of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid affect its biological activity can provide valuable insights for the design of more potent and selective drug candidates.

Key Structural Regions for Modification

SAR_Diagram cluster_0 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid cluster_1 Key Modification Points mol R1 Position 5 (Br) R1->mol Modulate electronics and binding R2 Position 2 (Cyclopropylmethoxy) R2->mol Alter lipophilicity and pharmacokinetics R3 Position 3 (Carboxylic Acid) R3->mol Bioisosteric replacement (e.g., tetrazole)

Caption: Key structural regions of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid for SAR studies.

  • The 5-Position (Bromine): Replacement of the bromine with other halogens (F, Cl, I) or with small alkyl or cyano groups would probe the importance of steric and electronic effects at this position for target binding.

  • The 2-Position (Cyclopropylmethoxy group): Variation of the alkoxy group (e.g., changing the ring size of the cycloalkyl group, introducing branching, or replacing it with other lipophilic moieties) would provide information on how lipophilicity and steric bulk in this region influence activity and pharmacokinetic properties.

  • The 3-Position (Carboxylic Acid): The carboxylic acid is often a key interaction point with biological targets. Bioisosteric replacement with other acidic groups, such as a tetrazole, or conversion to amides or esters can dramatically alter the compound's binding mode and pharmacological profile.

Conclusion

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid presents a promising scaffold for further investigation in medicinal chemistry. Its synthesis is achievable through established organic chemistry reactions, and its structure combines the biologically relevant nicotinic acid core with modifications that are likely to confer interesting pharmacological properties. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and a logical synthetic approach. The exploration of its biological activities and a systematic investigation of its structure-activity relationships are warranted to fully unlock the therapeutic potential of this and related compounds.

References

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  • Google Patents. (n.d.).
  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Google Patents. (n.d.). WO2007062468A1 - Biologically active compounds.
  • Google Patents. (n.d.). US20250099452A1 - Compositions comprising mixtures of compounds and uses thereof.
  • Google Patents. (n.d.). US20170304338A1 - Use of nicotinic acid riboside or nicotinamide riboside derivatives, and reduced derivatives thereof, as nad+ increasing precursors.
  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Nicotinic Acid. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Pharmaceutical composition - US7879375B1.
  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ResearchGate. (n.d.). N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide. [Link]

  • Google Patents. (n.d.). An improved process for the preparation of 5-bromo-2-methoxyresorcinol - European Patent Office - EP 0471941 A2. [Link]

  • Google Patents. (n.d.). Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.
  • PubChemLite. (n.d.). 5-bromo-2-(cyclopropylmethoxy)nicotinic acid (C10H10BrNO3). [Link]

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Foundational

The Multifaceted Biological Activities of Nicotinic Acid Derivatives: A Technical Guide for Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the pyridine-3-carboxylic acid scaffold, the core of nicotinic acid (niacin), represents a versatile platform for the discovery of novel therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyridine-3-carboxylic acid scaffold, the core of nicotinic acid (niacin), represents a versatile platform for the discovery of novel therapeutics. While its role as a lipid-modifying agent is well-established, the biological activities of its derivatives extend far beyond the realm of cardiovascular disease, encompassing anti-inflammatory, neuroprotective, and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the biological landscape of nicotinic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the key experimental methodologies used to evaluate their therapeutic potential.

The Enduring Legacy of Nicotinic Acid: From Vitamin to Multifunctional Drug

Nicotinic acid, or Vitamin B3, has been a cornerstone in the management of dyslipidemia for over half a century.[1] Its ability to modulate plasma lipid profiles, primarily by reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol, has been extensively documented.[2] However, the therapeutic application of nicotinic acid itself is often limited by a prominent and patient-inconvenient side effect: cutaneous flushing.[1] This has driven extensive research into the development of derivatives that retain the beneficial therapeutic effects while minimizing adverse reactions. This pursuit has not only led to improved lipid-lowering agents but has also unveiled a wider spectrum of biological activities inherent to this chemical scaffold.

The Central Mediator: GPR109A and Its Signaling Cascades

The primary molecular target for the lipid-lowering and flushing effects of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1] This receptor is predominantly expressed in adipocytes and immune cells such as monocytes, macrophages, and neutrophils.[1] The activation of GPR109A by nicotinic acid and its derivatives triggers a cascade of intracellular signaling events that are cell-type specific and underpin its diverse biological effects.

Gαi-Mediated Inhibition of Adenylyl Cyclase

In adipocytes, GPR109A couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase. This results in decreased intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of hormone-sensitive lipase and subsequent lipolysis.[3] The reduced release of free fatty acids from adipose tissue decreases their flux to the liver, thereby limiting the substrate available for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[3]

β-Arrestin-Mediated Signaling and the Flushing Phenomenon

Interestingly, the flushing effect of nicotinic acid is mediated by a distinct signaling pathway involving β-arrestin.[1] In Langerhans cells and keratinocytes of the skin, GPR109A activation leads to the recruitment of β-arrestin 1, which triggers the activation of phospholipase A2 and the subsequent release of prostaglandins, primarily prostaglandin D2 (PGD2).[1] PGD2 is a potent vasodilator, and its release is the direct cause of the characteristic flushing. This discovery of biased agonism, where a ligand can preferentially activate one signaling pathway over another, has opened up new avenues for designing GPR109A agonists that are potent lipid-lowering agents but have a reduced propensity to cause flushing.[1]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_adipocyte Adipocyte cluster_langerhans Langerhans Cell GPR109A GPR109A Gai Gαi GPR109A->Gai Activation b_Arrestin β-Arrestin GPR109A->b_Arrestin Recruitment NA_Derivative Nicotinic Acid Derivative NA_Derivative->GPR109A NA_Derivative->GPR109A AC Adenylyl Cyclase Gai->AC Inhibition cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis (Lipid Lowering) cAMP->Lipolysis PLA2 Phospholipase A2 b_Arrestin->PLA2 Activation PGD2 ↑ Prostaglandin D2 PLA2->PGD2 Flushing Vasodilation (Flushing) PGD2->Flushing Binding_Assay_Workflow Start Start Membrane_Prep Prepare GPR109A- expressing cell membranes Start->Membrane_Prep Incubation Incubate membranes with [³H]-Nicotinic Acid and Test Compound Membrane_Prep->Incubation Filtration Separate bound and unbound radioligand by filtration Incubation->Filtration Detection Measure radioactivity Filtration->Detection Analysis Calculate IC50 Detection->Analysis End End Analysis->End

Figure 2: Workflow for a GPR109A radioligand binding assay.

This assay determines the functional activity of a compound as an agonist or antagonist of GPR109A.

Protocol:

  • Cell Culture: Plate GPR109A-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Forskolin Stimulation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the EC50 value (for agonists) or IC50 value (for antagonists) of the test compound.

This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines.

Protocol:

  • Cell Culture: Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7), in a 96-well plate. [4]2. Compound Pre-treatment: Pre-treat the cells with varying concentrations of the test compound for a defined period. [4]3. Inflammatory Stimulus: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. [4]4. Supernatant Collection: Collect the cell culture supernatant. [4]5. Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex bead-based assay. [4]6. Data Analysis: Determine the IC50 value of the test compound for the inhibition of cytokine production.

In Vivo Models

Animal models are essential for evaluating the in vivo efficacy of nicotinic acid derivatives on lipid metabolism.

  • High-Fat Diet-Induced Dyslipidemia: Rodents (mice or rats) are fed a high-fat diet for several weeks to induce obesity, hypercholesterolemia, and hypertriglyceridemia. The test compound is then administered, and its effects on plasma lipid levels are monitored over time.

  • Genetically Modified Models: Transgenic mouse models, such as those deficient in the LDL receptor (LDLR-/-) or apolipoprotein E (ApoE-/-), develop spontaneous atherosclerosis and are valuable for studying the long-term effects of nicotinic acid derivatives on plaque progression.

In vivo models of inflammation are used to assess the anti-inflammatory efficacy of the test compounds.

  • Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The test compound is administered prior to the carrageenan injection, and the reduction in paw volume is measured as an indicator of anti-inflammatory activity. [5]* LPS-Induced Systemic Inflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is administered to rodents to induce a systemic inflammatory response. The ability of the test compound to reduce the levels of circulating pro-inflammatory cytokines is a measure of its systemic anti-inflammatory efficacy.

ModelSpeciesEndpoint MeasuredApplication
High-Fat DietMouse, RatPlasma cholesterol, triglycerides, HDL, LDLEvaluation of lipid-lowering efficacy
ApoE-/- MouseMouseAtherosclerotic plaque size, plasma lipidsLong-term efficacy in atherosclerosis
Carrageenan Paw EdemaRat, MousePaw volumeAcute anti-inflammatory activity
LPS-Induced InflammationMouse, RatPlasma cytokine levels (TNF-α, IL-6)Systemic anti-inflammatory activity

Future Directions and Conclusion

The field of nicotinic acid derivatives continues to be a fertile ground for drug discovery. The elucidation of the GPR109A signaling pathways has provided a rational basis for the design of biased agonists that may offer the lipid-modifying benefits of nicotinic acid without the troublesome flushing side effect. Furthermore, the growing appreciation for the anti-inflammatory, neuroprotective, and antimicrobial activities of this chemical class is opening up new therapeutic avenues. Future research will likely focus on the development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties tailored for these diverse applications. A deeper understanding of the interplay between GPR109A-dependent and -independent mechanisms will be crucial for unlocking the full therapeutic potential of nicotinic acid and its derivatives.

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Multi-Step Synthesis of Substituted Nicotinic Acids

Introduction: The Enduring Significance of the Nicotinic Acid Scaffold Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine-3-carboxylic acid that serves as a vital precursor for the coenzymes NA...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine-3-carboxylic acid that serves as a vital precursor for the coenzymes NAD⁺ and NADP⁺, which are essential for numerous metabolic processes in all living cells.[1][2][3] Beyond its role as an essential nutrient, the nicotinic acid scaffold is a privileged structure in medicinal chemistry and drug development. Its derivatives have demonstrated a vast range of therapeutic applications, including the treatment of hyperlipidemia, pneumonia, and kidney diseases.[4][5] Furthermore, the versatile nature of the pyridine ring allows for extensive functionalization, making substituted nicotinic acids key components in the development of novel analgesic, anti-inflammatory, and anticancer agents.[4][6][7][8]

The strategic synthesis of these substituted derivatives is therefore of paramount importance to researchers in academia and the pharmaceutical industry. The ability to precisely control the substitution pattern on the nicotinic acid core allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth exploration of key multi-step synthetic strategies, offering both the theoretical underpinnings and detailed, field-proven protocols for the synthesis of substituted nicotinic acids. We will delve into both the construction of the pyridine ring from acyclic precursors (de novo synthesis) and the modification of a pre-existing nicotinic acid core, providing researchers with a robust toolkit for their synthetic endeavors.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of substituted nicotinic acids can be broadly classified into two main strategies, each with its own set of advantages and limitations.[9] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

  • De Novo Synthesis: This "from the ground up" approach involves constructing the pyridine ring itself from acyclic precursors. These methods are particularly powerful for creating complex, polysubstituted nicotinic acid derivatives that would be difficult to access through functionalization.

  • Core Functionalization: This strategy begins with a pre-formed, often commercially available, nicotinic acid or a simple derivative (e.g., a halogenated nicotinic acid). Substituents are then introduced onto the pyridine ring through various chemical transformations. This is often the more direct route for simpler substitution patterns.

Synthetic StrategyGeneral ApproachKey Transformation(s)Typical Substitutions AchievedAdvantagesLimitations
Bohlmann-Rahtz Synthesis De Novo SynthesisCondensation & Cyclodehydration2,3,6-TrisubstitutedHigh convergence; builds complex cores efficiently.[9][10]High temperatures may be required; limited to specific substitution patterns.[9]
Kröhnke Synthesis De Novo SynthesisMichael Addition & Cyclocondensation2,4,6-TrisubstitutedGood yields; versatile for a range of substituents.[11][12]Requires preparation of pyridinium salt intermediates.[11]
Oxidation of Alkylpyridines Core FunctionalizationC-H OxidationUnsubstituted or pre-substitutedIndustrially scalable; uses readily available starting materials.[13][14]Harsh conditions (e.g., nitric acid); can produce environmental by-products.[13][14]
Suzuki-Miyaura Coupling Core FunctionalizationC-C Bond FormationAryl or heteroaryl groupsExcellent functional group tolerance; mild conditions; vast commercial availability of boronic acids.[9]Requires a halogenated precursor; potential for catalyst poisoning by the pyridine nitrogen.[9]
Buchwald-Hartwig Amination Core FunctionalizationC-N Bond FormationPrimary and secondary aminesFacile synthesis of amino-substituted nicotinic acids; broad substrate scope.[9]Catalyst and ligand sensitivity; requires a strictly inert atmosphere.[9]

Section 1: De Novo Synthesis – The Bohlmann-Rahtz Approach

The Bohlmann-Rahtz pyridine synthesis is an elegant and powerful method for constructing 2,3,6-trisubstituted pyridines from acyclic precursors.[15] The reaction proceeds through the condensation of an enamine with an alkynyl ketone. This initially forms an aminodiene intermediate, which, upon heating, undergoes isomerization and a subsequent cyclodehydration to yield the aromatic pyridine ring.[16]

Causality Behind Experimental Choices: The key to this synthesis is the formation of the conjugated aminodiene intermediate. The use of an enamine provides the necessary nitrogen atom and a nucleophilic β-carbon to attack the electron-deficient alkyne of the ketone. The subsequent cyclization is a thermally driven 6π-electrocyclization, followed by elimination of water to achieve aromatization. The high temperatures often required for the final cyclodehydration step can be a limitation, but modifications using acid catalysis can sometimes facilitate the reaction under milder conditions.[10]

Visualizing the Bohlmann-Rahtz Workflow

Bohlmann_Rahtz Start Enamine + Alkynyl Ketone Intermediate1 Michael Addition (Forms Aminodiene) Start->Intermediate1 Condensation Intermediate2 Heat-Induced E/Z Isomerization Intermediate1->Intermediate2 Intermediate3 6π-Electrocyclization Intermediate2->Intermediate3 Intermediate4 Dehydration (Aromatization) Intermediate3->Intermediate4 End 2,3,6-Trisubstituted Pyridine Intermediate4->End Final Product

Caption: Logical flow of the Bohlmann-Rahtz pyridine synthesis.

Detailed Protocol: Synthesis of Ethyl 2,6-dimethyl-nicotinate

This protocol describes the synthesis of a model 2,3,6-trisubstituted pyridine, where the carboxylic acid functionality is protected as an ethyl ester.

Materials:

  • Ethyl acetoacetate

  • Ammonium acetate

  • Pent-3-yn-2-one

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diatomaceous earth (Celite®)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl acetoacetate (1.0 equiv), ammonium acetate (1.1 equiv), and toluene (approx. 2 mL per mmol of ethyl acetoacetate).

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is azeotropically removed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature. The resulting solution contains the crude ethyl 3-aminocrotonate (enamine) and is used directly in the next step. This in situ formation avoids the need to isolate the often-unstable enamine.

  • Condensation and Cyclization:

    • To the cooled toluene solution of the enamine, add pent-3-yn-2-one (1.0 equiv) dropwise over 15 minutes. An exotherm may be observed.

    • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours. The high temperature is necessary to drive the cyclodehydration and aromatization steps.[10]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth to remove any precipitated salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a dark oil.

    • Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield ethyl 2,6-dimethyl-nicotinate as a pale yellow oil.

  • Final Hydrolysis (Optional):

    • To obtain the free nicotinic acid, dissolve the purified ester in a 1:1 mixture of ethanol and 2 M aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature or gently heat to 50 °C until TLC or HPLC analysis indicates complete consumption of the starting material.

    • Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer to pH ~4-5 with 1 M HCl. The nicotinic acid product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2,6-dimethylnicotinic acid.

Section 2: Core Functionalization – The Suzuki-Miyaura Cross-Coupling

For synthesizing nicotinic acids with aryl or heteroaryl substituents, functionalizing a pre-existing core is often the most efficient strategy. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds under relatively mild conditions with high functional group tolerance.[9]

Causality Behind Experimental Choices: This reaction utilizes a palladium catalyst to couple an organoboron species (typically a boronic acid or ester) with an organohalide. For our purposes, a brominated nicotinic acid is an excellent starting point. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the nicotinic acid derivative.

  • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent is critical for success. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[9] Therefore, ligands that promote a fast reductive elimination are often employed. The base is required to activate the boronic acid for transmetalation.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product R¹-R² RedElim->Product Reagents1 R¹-X (Bromonicotinic Acid) Reagents1->OxAdd Reagents2 R²-B(OH)₂ (Arylboronic Acid) + Base Reagents2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 5-Phenylnicotinic Acid

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinic acid with phenylboronic acid.

Materials:

  • 5-Bromonicotinic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and Water (solvent mixture)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup (Inert Atmosphere is Crucial):

    • To a dry Schlenk flask, add 5-bromonicotinic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 8 mol%).

    • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) active catalyst, halting the reaction.

  • Solvent Addition and Reaction:

    • Through the septum, add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 ratio). The mixture should be sufficiently dilute (e.g., 0.1 M with respect to the 5-bromonicotinic acid).

    • Stir the reaction mixture vigorously and heat to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS until the starting 5-bromonicotinic acid is consumed (typically 4-16 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. Dilute with water.

    • Carefully acidify the aqueous mixture to a pH of ~4-5 with 1 M HCl.[9] This protonates the carboxylate, making the product extractable into an organic solvent.

    • Extract the product into ethyl acetate (3 x volume of the aqueous layer).[9]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Final Purification:

    • The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • If necessary, further purification can be achieved by flash column chromatography on silica gel.

    • The final product, 5-phenylnicotinic acid, should be characterized by NMR and mass spectrometry to confirm its structure and purity.

Section 3: Purification and Characterization

Regardless of the synthetic route chosen, effective purification and rigorous characterization are essential to ensure the final compound meets the required standards for subsequent applications.

Purification Strategies

Recrystallization: This is the most common method for purifying solid nicotinic acid derivatives.

  • Solvent Choice: Water is often a good solvent for the recrystallization of nicotinic acids due to the polarity of the carboxylic acid and pyridine ring.[17] Co-solvent systems like ethanol/water or ethyl acetate/hexanes can be used to fine-tune solubility.

  • Decolorization: Crude nicotinic acid, especially from oxidation reactions, can be yellow or brown.[18] Treating the hot solution with a small amount of activated carbon before filtration can effectively remove colored impurities.[18]

  • Melting Technique: For crude yellow nicotinic acid produced via nitric acid oxidation, an interesting technique involves melting the crude product (m.p. ~237 °C) and holding it in a molten state for a few minutes.[18] This process can destroy the yellow chromophores, allowing for purification to USP standards with a single subsequent recrystallization.[18]

Characterization: Confirming the Structure

NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for the structural elucidation of synthesized nicotinic acid derivatives.

  • ¹H NMR: The protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns. For nicotinic acid itself, the proton at the 2-position is typically the most deshielded (downfield), appearing around 9.1 ppm, due to its proximity to the ring nitrogen and the electron-withdrawing carboxylic acid.[19] The other ring protons appear between 7.5 and 8.8 ppm.[19]

  • ¹³C NMR: The carbon spectrum will show six distinct signals for the pyridine ring and the carboxyl group, with the carboxyl carbon appearing significantly downfield (~165-175 ppm).

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; catalyst deactivation; poor quality reagents.Extend reaction time or increase temperature moderately.[17] Use fresh, high-purity reagents and solvents. For catalytic reactions, ensure an inert atmosphere and consider using fresh catalyst.[17] Monitor progress with TLC/HPLC to find optimal conditions.[17]
Formation of Nicotinamide Byproduct Incomplete hydrolysis of a nitrile precursor.[17]If starting from a nitrile, ensure hydrolysis conditions (acidic or basic) are sufficiently stringent to convert the intermediate amide to the carboxylic acid.
Difficulty in Purification Presence of closely related impurities; product is an oil.Re-evaluate the recrystallization solvent system. If recrystallization fails, column chromatography is the next logical step. If the product is an oil, try to form a salt (e.g., with HCl or an amine) which may be crystalline.
Inconsistent Results in Cross-Coupling Oxygen contamination deactivating the catalyst; substrate inhibition.Ensure all solvents are properly degassed and the reaction vessel is thoroughly purged with inert gas.[9] Sometimes, slow addition of the substrate can prevent catalyst inhibition.

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Application

using 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid as a pharmaceutical intermediate

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid as a Versatile Intermediate in Pharmaceutical Synthesis Introduction: Strategic Importance in Drug Scaffolding 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a highly functio...

Author: BenchChem Technical Support Team. Date: February 2026

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: Strategic Importance in Drug Scaffolding

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. Its strategic value lies in the orthogonal reactivity of its three key components: the pyridine core, the bromine atom, and the carboxylic acid. This arrangement provides a robust platform for constructing complex molecular architectures, most notably as a key intermediate in the synthesis of advanced antitubercular agents like PBTZ169 (Macozinone).[1][2]

The molecule incorporates two structural motifs prized in drug design:

  • The Nicotinic Acid Core: A prevalent scaffold in numerous approved drugs, offering defined geometry and hydrogen bonding capabilities.[3][4]

  • The Cyclopropylmethoxy Group: The cyclopropyl ring is frequently employed to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity.[5][6][7] Its ether linkage provides flexibility and can favorably modulate physicochemical properties such as lipophilicity.[8]

This guide provides a detailed overview of the properties of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid, its application in synthesis, a validated protocol for its use in a key cross-coupling reaction, and methods for quality control.

Physicochemical and Safety Data

Accurate characterization of the starting material is fundamental to reproducible and successful synthesis. The key properties of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid are summarized below.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 497060-03-4 [9]
Molecular Formula C₁₀H₁₀BrNO₃ [9][10]
Molecular Weight 272.10 g/mol [9]
Monoisotopic Mass 270.9844 Da [10]
Appearance White to off-white solid Generic MSDS

| XlogP (Predicted) | 2.1 |[10] |

Safety & Handling: This compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before use. Key GHS hazard statements include:

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

Mandatory Precautions: Always handle this compound in a certified fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Core Application: Intermediate for Antitubercular Agents

A primary and high-impact application of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is in the synthesis of the promising antitubercular drug candidate PBTZ169 (Macozinone) .[2][12] PBTZ169 is a benzothiazinone (BTZ) that targets DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2] This novel mechanism of action makes it a critical candidate for treating multidrug-resistant tuberculosis (MDR-TB).[13]

The synthetic value of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid stems from its role as a scaffold upon which the final drug molecule is assembled. The bromine atom at the C5 position of the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15] This reaction allows for the precise and efficient formation of a carbon-carbon bond, connecting the nicotinic acid fragment to other complex parts of the target molecule.

Below is a generalized workflow illustrating this key transformation.

G cluster_suzuki Suzuki-Miyaura Coupling SM 5-Bromo-2-(cyclopropylmethoxy) nicotinic acid Product C5-Arylated Nicotinic Acid Derivative SM->Product C-C Bond Formation Boronic Arylboronic Acid or Ester Boronic->Product Activation Carboxylic Acid Activation / Amidation Product->Activation Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product Final Final API (e.g., PBTZ169 Precursor) Activation->Final

Figure 1. Synthetic workflow using the intermediate for API synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a C5-arylated derivative of the title compound, a key step toward more complex pharmaceutical targets.

4.1 Rationale & Causality

  • Catalyst System: A palladium(0) species, generated in situ from a precursor like Palladium(II) acetate, is essential for the catalytic cycle. Ligands (e.g., phosphines) are often used to stabilize the catalyst and tune its reactivity, though some modern protocols are ligand-free.[16]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.[17] The choice of base can significantly impact yield and side reactions.

  • Solvent: A mixture of an organic solvent (like dioxane or tert-amyl alcohol) and water is commonly used.[15][18] The water aids in dissolving the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, degassing the solvent and maintaining an inert atmosphere (Nitrogen or Argon) is critical for success.

4.2 Materials & Equipment

  • Reagents:

    • 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (1.0 eq)

    • Substituted Phenylboronic Acid (1.2-1.5 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02-0.05 eq)

    • Triphenylphosphine (PPh₃) or other suitable ligand (0.04-0.1 eq)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq), finely powdered

    • 1,4-Dioxane, anhydrous

    • Deionized Water

    • Ethyl Acetate (for workup)

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heat plate/oil bath

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Separatory funnel

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Column chromatography setup

4.3 Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Inerting the System: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (Pd(OAc)₂) and ligand (if used). Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water). The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[18]

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC. A typical mobile phase is 50:50 Ethyl Acetate:Hexanes with 1% acetic acid. The disappearance of the starting aryl bromide (visualized under UV light) indicates completion. This typically takes 4-16 hours.[15]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water.

    • Carefully adjust the pH of the aqueous layer to ~3-4 with 1M HCl. The carboxylic acid product should precipitate or be extractable into an organic layer.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure C5-arylated nicotinic acid derivative.[18]

Analytical Quality Control

To ensure the identity and purity of the synthesized product, a suite of analytical techniques should be employed.

Table 2: Analytical Methods for Product Validation

Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity Disappearance of the proton signal adjacent to the bromine on the pyridine ring. Appearance of new aromatic signals from the coupled phenylboronic acid. Integration should match the expected structure.
¹³C NMR Structural confirmation Appearance of new carbon signals corresponding to the new biaryl system.
LC-MS Purity assessment and mass confirmation A single major peak in the chromatogram. The observed mass in the mass spectrum should correspond to the calculated mass of the desired product (e.g., [M+H]⁺ or [M-H]⁻).[10]
HPLC Quantitative purity determination A high-purity peak (>95%) with a stable baseline, run against a known standard if available.

| Melting Point | Purity and identity check | A sharp, defined melting point range consistent with literature values for the target compound. |

Conclusion

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a sophisticated and enabling pharmaceutical intermediate. Its well-defined reactive sites allow for predictable and high-yielding transformations, particularly in palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a robust framework for researchers in drug development to effectively utilize this building block in the synthesis of next-generation therapeutics, especially in the fight against diseases like tuberculosis.

References
  • ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved January 28, 2026, from [Link]

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  • National Institutes of Health. (2020). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. PMC. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved January 28, 2026, from [Link]

  • PubMed. (2023). Design, synthesis and antitubercular activity of novel N-(amino)piperazinyl benzothiazinones with improved safety. Retrieved January 28, 2026, from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved January 28, 2026, from [Link]

  • Working Group for New TB Drugs. (n.d.). Macozinone (MCZ, PBTZ-169). Retrieved January 28, 2026, from [Link]

  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved January 28, 2026, from [Link]

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Method

Application Notes and Protocols for 5-Bromo-2-(cyclopropylmethoxy)nicotinic Acid in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 5-Bromo-2-(cyclopropylmethoxy)nicotinic a...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. This document outlines the hypothesized mechanism of action, potential therapeutic applications, and detailed protocols for its investigation as a novel drug candidate.

Introduction: The Rationale for Developing Novel Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for over half a century.[1] Its therapeutic appeal lies in its ability to favorably modulate a wide range of blood lipids; it effectively lowers low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while concurrently raising high-density lipoprotein (HDL) cholesterol.[2][3] This broad-spectrum activity makes it a valuable agent in reducing the risk of cardiovascular events.[4]

The primary mechanism underlying the lipid-modifying effects of nicotinic acid is its action as an agonist of the G-protein-coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2).[4][5] GPR109A is highly expressed in adipocytes, and its activation by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the lipolysis of triglycerides to free fatty acids (FFAs).[5] The reduced flux of FFAs to the liver curtails the synthesis and secretion of VLDL and LDL.[6]

Despite its efficacy, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous vasodilation, commonly known as flushing.[4][7] This uncomfortable warming and reddening of the skin is also mediated by the activation of GPR109A on Langerhans cells in the skin, leading to the release of prostaglandins.[4] This has propelled the quest for novel GPR109A agonists that retain the beneficial lipid-lowering properties while minimizing or eliminating the flushing effect.[8][9]

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a novel structural analog of nicotinic acid. The introduction of a bromo substituent at the 5-position and a cyclopropylmethoxy group at the 2-position of the pyridine ring is a rational design strategy to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to potentially alter its interaction with the GPR109A receptor to achieve a desirable therapeutic profile. These modifications may lead to a biased agonism or an altered pharmacokinetic profile that separates the anti-lipolytic effects from the flushing response.

Hypothesized Mechanism of Action: A GPR109A Agonist

Based on its structural similarity to nicotinic acid, it is hypothesized that 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid functions as an agonist of the GPR109A receptor. Upon binding to GPR109A on the surface of adipocytes, the compound is expected to initiate a signaling cascade that results in the inhibition of lipolysis.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid GPR109A GPR109A Receptor Ligand->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFA) Lipolysis->FFA Releases

Caption: GPR109A signaling pathway in adipocytes.

Potential Therapeutic Applications

The primary therapeutic target for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is likely to be dyslipidemia , characterized by elevated levels of LDL cholesterol and triglycerides, and low levels of HDL cholesterol.[2][10] By acting as a GPR109A agonist, it has the potential to be a potent lipid-lowering agent.

Furthermore, nicotinic acid and its derivatives have shown promise in other therapeutic areas, suggesting broader applications for novel analogs:

  • Atherosclerosis: By improving the overall lipid profile, this compound could contribute to the reduction in the progression of atherosclerosis and lower the risk of cardiovascular diseases.[4]

  • Inflammation: Nicotinic acid has demonstrated anti-inflammatory properties, and derivatives are being explored for various inflammatory conditions.[11]

  • Oncology: Some derivatives of nicotinic acid have been investigated for their potential as anticancer agents.[12]

Experimental Protocols

The following protocols are designed to characterize the activity of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid.

Protocol 1: In Vitro GPR109A Activation Assay (cAMP Measurement)

This assay determines the potency and efficacy of the compound in activating the GPR109A receptor in a cellular context.

GPR109A_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis A Seed CHO-K1 cells expressing human GPR109A in a 96-well plate B Incubate for 24 hours to allow cell attachment A->B C Prepare serial dilutions of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid B->C D Add compound dilutions and Forskolin (to stimulate cAMP production) to the cells C->D E Incubate for 30 minutes at 37°C D->E F Lyse the cells E->F G Measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) F->G H Plot cAMP inhibition vs. compound concentration G->H I Calculate EC50 value from the dose-response curve H->I Lipolysis_Assay_Workflow cluster_prep Adipocyte Differentiation cluster_treatment Lipolysis Induction and Inhibition cluster_detection Glycerol Measurement cluster_analysis Data Analysis A Culture 3T3-L1 preadipocytes B Induce differentiation into mature adipocytes using a standard cocktail (e.g., IBMX, dexamethasone, insulin) A->B C Culture for 7-10 days until lipid droplets are visible B->C D Wash and starve mature adipocytes in serum-free medium C->D E Pre-incubate with serial dilutions of the test compound for 30 minutes D->E F Induce lipolysis with isoproterenol (a β-adrenergic agonist) E->F G Incubate for 2 hours at 37°C F->G H Collect the supernatant (culture medium) G->H I Measure glycerol concentration in the supernatant using a colorimetric or fluorometric assay kit H->I J Plot glycerol release inhibition vs. compound concentration I->J K Calculate IC50 value J->K

Caption: Workflow for in vitro lipolysis assay.

Step-by-Step Methodology:

  • Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 24-well plate using a standard differentiation protocol.

  • Assay Procedure:

    • On the day of the assay, wash the mature adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% BSA.

    • Pre-incubate the cells with various concentrations of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid for 30 minutes.

    • Induce lipolysis by adding isoproterenol (e.g., 10 µM) to the wells.

    • Incubate for 2 hours at 37°C.

  • Glycerol Measurement: Collect the culture supernatant and measure the glycerol concentration using a commercially available glycerol assay kit. Glycerol is a direct product of triglyceride breakdown.

  • Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each compound concentration. Determine the IC50 value by plotting the inhibition against the logarithm of the compound concentration.

Protocol 3: In Vivo Assessment of FFA Lowering in Rats

This protocol evaluates the compound's ability to reduce plasma free fatty acids in an animal model.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week.

  • Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid or vehicle control orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Blood Sampling: Collect blood samples from the tail vein at baseline (time 0) and at several time points post-dosing (e.g., 0.5, 1, 2, 4, and 6 hours).

  • Plasma FFA Measurement: Centrifuge the blood samples to obtain plasma. Analyze the plasma for FFA concentration using an enzymatic colorimetric assay kit.

  • Data Analysis: Calculate the percentage change in plasma FFA levels from baseline for each dose group and time point.

Protocol 4: In Vivo Assessment of Flushing Potential in Mice

This protocol assesses the flushing side effect by measuring changes in ear temperature.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week.

  • Baseline Temperature Measurement: Measure the baseline ear surface temperature of the mice using a non-contact infrared thermometer.

  • Compound Administration: Administer the test compound or vehicle control orally.

  • Temperature Monitoring: Measure the ear temperature at regular intervals (e.g., every 15 minutes) for up to 2 hours post-dosing.

  • Data Analysis: Calculate the change in ear temperature from baseline (ΔT) for each mouse. Compare the ΔT values between the compound-treated and vehicle-treated groups. A significant increase in ear temperature indicates a flushing response.

Conclusion

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid represents a promising lead compound in the search for novel GPR109A agonists with an improved therapeutic index. The modifications to the nicotinic acid scaffold may confer enhanced potency, selectivity, or pharmacokinetic properties, potentially separating the desired lipid-lowering effects from the undesirable flushing side effect. The protocols outlined in these application notes provide a robust framework for the comprehensive preclinical evaluation of this and other novel nicotinic acid derivatives, paving the way for the development of next-generation therapies for dyslipidemia and related cardiometabolic disorders.

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Application

Application Notes and Protocols for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid in Agrochemical Synthesis

Introduction: The Pivotal Role of Nicotinic Acid Derivatives in Modern Agrochemicals The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led to the development of highly speci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Nicotinic Acid Derivatives in Modern Agrochemicals

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led to the development of highly specific and effective agrochemicals. Among the myriad of molecular scaffolds utilized in this endeavor, pyridine-based compounds, and specifically nicotinic acid derivatives, have emerged as a cornerstone for the creation of novel herbicides, insecticides, and fungicides.[1][2] Their versatile chemical nature allows for a broad range of structural modifications, enabling the fine-tuning of biological activity and selectivity. This document provides a detailed exploration of the synthetic utility of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid , a specialized building block with significant potential in the synthesis of next-generation agrochemicals.

The presence of a cyclopropylmethoxy group is of particular interest in agrochemical design. This moiety is known to enhance metabolic stability and can contribute to favorable binding interactions with target enzymes. When combined with the reactive handles of the brominated nicotinic acid core, this molecule becomes a powerful synthon for accessing complex and potent active ingredients.

These application notes will focus on a key potential application of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid: the synthesis of advanced nicotinamide fungicides, a class of agrochemicals that includes highly successful products like boscalid.

Core Application: Synthesis of Nicotinamide-Based Fungicides

A primary application of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is in the synthesis of nicotinamide fungicides. These compounds are part of the broader class of Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal respiratory chain, leading to a potent fungicidal effect.[3] The general structure of these fungicides consists of a substituted nicotinamide core, where the nicotinic acid derivative provides one part of the molecule and a substituted aniline provides the other.

The synthesis of these fungicidal compounds from 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid typically proceeds through a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is converted into a more reactive species, such as an acyl chloride or an activated ester.

  • Amide Coupling: The activated nicotinic acid derivative is then reacted with a substituted aniline to form the final nicotinamide product.

This synthetic approach is highly modular, allowing for the creation of a diverse library of potential fungicide candidates by varying the aniline coupling partner.

Experimental Workflow for Nicotinamide Fungicide Synthesis

The following diagram illustrates the general workflow for the synthesis of a hypothetical nicotinamide fungicide from 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling cluster_2 Purification and Analysis start 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid activation Reaction with Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->activation Step 1 intermediate 5-Bromo-2-(cyclopropylmethoxy)nicotinoyl chloride activation->intermediate coupling Reaction with Acyl Chloride Intermediate in the presence of a Base (e.g., Pyridine) intermediate->coupling aniline Substituted Aniline aniline->coupling product Nicotinamide Fungicide Candidate coupling->product Step 2 purification Column Chromatography / Recrystallization product->purification analysis NMR, Mass Spectrometry, HPLC purification->analysis

Caption: General workflow for the synthesis of a nicotinamide fungicide.

Detailed Protocol: Synthesis of a Hypothetical Nicotinamide Fungicide

This protocol details the synthesis of a representative nicotinamide fungicide candidate from 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid and 2-chloro-4-fluoroaniline.

Materials and Reagents
ReagentPuritySupplier
5-Bromo-2-(cyclopropylmethoxy)nicotinic acid>98%Various
Thionyl chloride (SOCl₂)>99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous>99.8%Fisher Scientific
2-Chloro-4-fluoroaniline>98%Acros Organics
Pyridine, anhydrous>99.8%Alfa Aesar
Hydrochloric acid (HCl), 1M solutionN/AVWR Chemicals
Saturated sodium bicarbonate (NaHCO₃) solutionN/ALabChem
Brine (saturated NaCl solution)N/ALabChem
Anhydrous magnesium sulfate (MgSO₄)N/AEMD Millipore
Ethyl acetateHPLC gradeJ.T. Baker
HexanesHPLC gradeJ.T. Baker
Step-by-Step Methodology

Step 1: Synthesis of 5-Bromo-2-(cyclopropylmethoxy)nicotinoyl chloride

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (2.72 g, 10 mmol).

  • Add anhydrous dichloromethane (40 mL) to the flask and stir to dissolve the starting material.

  • Carefully add thionyl chloride (1.46 mL, 20 mmol) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 5-Bromo-2-(cyclopropylmethoxy)nicotinoyl chloride is a yellow oil or solid and is used in the next step without further purification.

Step 2: Amide Coupling to form N-(2-chloro-4-fluorophenyl)-5-bromo-2-(cyclopropylmethoxy)nicotinamide

  • In a separate dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-4-fluoroaniline (1.45 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Add anhydrous pyridine (1.21 mL, 15 mmol) to the aniline solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 5-Bromo-2-(cyclopropylmethoxy)nicotinoyl chloride from Step 1 in anhydrous dichloromethane (20 mL).

  • Add the acyl chloride solution dropwise to the cooled aniline solution over 20 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Upon completion of the reaction, dilute the mixture with dichloromethane (50 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification and Analysis

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final compound as a white or off-white solid.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results
ParameterExpected Value
Yield 75-85%
Purity >98% (by HPLC)
Appearance White to off-white solid

Mechanism of Action: Succinate Dehydrogenase Inhibition

The synthesized nicotinamide fungicide is designed to act as a Succinate Dehydrogenase Inhibitor (SDHI). This enzyme, also known as Complex II, is a key component of the mitochondrial electron transport chain in fungi.

Caption: Inhibition of the fungal respiratory chain by an SDHI fungicide.

By binding to the succinate dehydrogenase enzyme, the nicotinamide fungicide blocks the oxidation of succinate to fumarate. This inhibition disrupts the electron flow in the respiratory chain, leading to a severe reduction in ATP production and ultimately causing fungal cell death.

Conclusion

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its application in the creation of nicotinamide-based SDHI fungicides offers a robust platform for the development of new crop protection agents. The protocols and workflows detailed in these notes provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this and related molecules. The modularity of the synthetic route allows for extensive structure-activity relationship (SAR) studies, which can lead to the discovery of fungicides with improved efficacy, broader spectrum of activity, and enhanced environmental profiles.

References

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.). Google Patents.
  • Synthesis and insecticidal activity of some nicotinic acid derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents. (n.d.). Google Patents.
  • Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • EP0752424B1 - Nicotinic acid derivative and herbicide - Google Patents. (n.d.). Google Patents.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). PubMed. Retrieved from [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (n.d.). ScienceDirect. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions in the synthesis of nicotinic acid derivatives

Welcome to the Technical Support Center for the synthesis of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

I. Oxidation of Alkylpyridines (e.g., 3-Picoline)

The oxidation of alkylpyridines, particularly 3-picoline, is a common industrial route to nicotinic acid. While effective, this method can be prone to side reactions that lower yield and purity.

Frequently Asked Questions (FAQs)

Q1: My oxidation of 3-picoline is producing a low yield of nicotinic acid. What are the likely causes?

A: Low yields in 3-picoline oxidation can stem from several factors. Incomplete conversion is a primary suspect. To address this, you can consider extending the reaction time or moderately increasing the temperature.[1] Monitoring the reaction's progress using techniques like HPLC is crucial to determine the optimal reaction duration. Another significant factor is the choice of catalyst and reaction conditions, which heavily influence selectivity and conversion rates.[2]

Q2: I'm observing the formation of colored impurities in my final product. How can I remove them?

A: Nicotinic acid prepared by oxidation can often have a yellow color.[3] This is typically due to the presence of chromophores formed during the reaction. A common and effective purification method is recrystallization from hot water, often in conjunction with treatment with activated carbon (e.g., Darco-G 60) to adsorb the colored impurities.[3]

Q3: What are the primary side products in the gas-phase ammoxidation of 3-picoline, and how can they be minimized?

A: The gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, a precursor to nicotinic acid, is a highly efficient process. However, side reactions can still occur. The formation of pyridine and other pyridine derivatives through demethylation or other rearrangements can be an issue. Optimizing the catalyst system (often V₂O₅-based with promoters like TiO₂ or ZrO₂) and reaction conditions (temperature, pressure, and reactant ratios) is key to maximizing the selectivity towards 3-cyanopyridine.[4]

Troubleshooting Guide: Oxidation of 3-Picoline
Issue Potential Cause Troubleshooting Strategy Scientific Rationale
Low Yield Incomplete reaction.- Extend reaction time.- Moderately increase temperature.- Monitor reaction progress by TLC or HPLC.[1]Ensures the reaction proceeds to completion. Higher temperatures can increase reaction rates, but must be balanced against potential side reactions.
Suboptimal catalyst activity.- Screen different catalysts (e.g., V₂O₅/TiO₂, V₂O₅/ZrO₂).- Optimize catalyst loading and promoters.[2]The choice of catalyst and promoters significantly impacts the reaction's activity and selectivity towards the desired product.
Formation of NOx Byproducts High reaction temperatures and excess oxidant.- Carefully control the reaction temperature.- Optimize the oxidant-to-substrate ratio.The formation of NOx is often temperature-dependent. Using the stoichiometric amount of oxidant can minimize its decomposition to NOx.
Poor Selectivity Over-oxidation to CO₂ and other degradation products.- Use a more selective catalyst system.- Optimize reaction conditions (temperature, pressure).A well-chosen catalyst can favor the desired oxidation pathway over complete combustion. Milder conditions can also reduce over-oxidation.
Product Contamination Presence of unreacted starting material and colored impurities.- For purification, consider recrystallization from hot water.- Use activated carbon to remove colored impurities.[3]Recrystallization is an effective method for purifying crystalline solids like nicotinic acid. Activated carbon has a high surface area that adsorbs colored organic molecules.

II. Hydrolysis of 3-Cyanopyridine

The hydrolysis of 3-cyanopyridine is a key step in producing nicotinic acid or nicotinamide. Controlling the reaction conditions is crucial to favor the desired product and avoid the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis of 3-cyanopyridine is yielding a mixture of nicotinic acid and nicotinamide. How can I selectively obtain the acid?

A: The hydrolysis of a nitrile proceeds through an amide intermediate.[5] To favor the formation of nicotinic acid, the reaction is typically carried out under acidic or basic conditions with prolonged heating. For enzymatic hydrolysis, using a nitrilase will directly convert the nitrile to the carboxylic acid without forming the amide.[5]

Q2: How can I selectively synthesize nicotinamide from 3-cyanopyridine?

A: To stop the hydrolysis at the amide stage, milder reaction conditions are required. Enzymatic conversion using a nitrile hydratase is a highly selective method for producing nicotinamide from 3-cyanopyridine, often with high yields and without the formation of nicotinic acid as a byproduct.[5]

Troubleshooting Guide: Hydrolysis of 3-Cyanopyridine
Issue Potential Cause Troubleshooting Strategy Scientific Rationale
Incomplete Hydrolysis Insufficient reaction time or temperature.- Increase reaction time and/or temperature.- Use a stronger acid or base catalyst.The hydrolysis of nitriles can be slow; more forcing conditions can drive the reaction to completion.
Poor catalyst performance (enzymatic).- Optimize pH and temperature for the specific enzyme.- Ensure the enzyme is not inhibited by substrate or product.Enzymes have optimal operating conditions. High concentrations of substrate or product can sometimes inhibit enzyme activity.
Formation of Nicotinamide as a Byproduct (when acid is desired) Incomplete hydrolysis of the intermediate amide.- Prolong the reaction time at elevated temperatures.- Use more concentrated acid or base.The hydrolysis of the amide to the carboxylic acid is the second step and may require more stringent conditions than the initial nitrile hydrolysis.
Formation of Nicotinic Acid as a Byproduct (when amide is desired) Over-hydrolysis of the desired amide.- Use milder reaction conditions (lower temperature, shorter time).- Employ a nitrile hydratase enzyme for selective conversion.[5]Milder conditions can allow for the isolation of the intermediate amide. Nitrile hydratases specifically catalyze the hydration of the nitrile to the amide.

III. Amide Coupling Reactions

The formation of an amide bond between nicotinic acid and an amine is a fundamental transformation in the synthesis of many derivatives. However, this reaction is susceptible to side reactions that can reduce yield and compromise the purity of the product.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of N-acylurea byproduct in my carbodiimide-mediated amide coupling reaction. What is causing this, and how can I prevent it?

A: N-acylurea is a common byproduct in carbodiimide couplings, arising from the rearrangement of the highly reactive O-acylisourea intermediate.[6][7] This side reaction is irreversible and consumes the activated carboxylic acid. To suppress the formation of N-acylurea, coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) should be used.[7][8] These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement but still sufficiently reactive to form the desired amide.[6][7]

Q2: My chiral amine is racemizing during the coupling reaction with nicotinic acid. How can I minimize this?

A: Racemization of chiral amines during amide coupling is a significant concern, particularly when using carbodiimide reagents.[8] The use of additives like HOBt or OxymaPure is highly effective in suppressing racemization.[8][9] These additives prevent the formation of oxazolone intermediates, which are prone to racemization.[8]

Troubleshooting Guide: Amide Coupling Reactions
Issue Potential Cause Troubleshooting Strategy Scientific Rationale
Low Yield Incomplete reaction.- Increase reaction time.- Ensure stoichiometric amounts of coupling reagents.Amide bond formation can sometimes be slow, requiring longer reaction times for completion.
Formation of N-acylurea byproduct.- Add HOBt or OxymaPure to the reaction mixture.[7][8]These additives trap the reactive O-acylisourea intermediate, preventing its rearrangement to the unreactive N-acylurea.[6][7]
Racemization of Chiral Amine Formation of a racemization-prone intermediate.- Use coupling additives like HOBt or OxymaPure.[8][9]Additives suppress the formation of oxazolone intermediates that can lead to loss of stereochemical integrity.[8]
Difficult Purification Presence of dicyclohexylurea (DCU) byproduct (from DCC).- Choose a water-soluble carbodiimide like EDC.- If using DCC, remove DCU by filtration.DCU is often insoluble in common organic solvents and can be removed by filtration. EDC and its urea byproduct are water-soluble, simplifying workup.

IV. Curtius and Hofmann Rearrangements

The Curtius and Hofmann rearrangements are valuable methods for converting nicotinic acid derivatives (as acyl azides or amides, respectively) into the corresponding amino derivatives. Both reactions proceed through an isocyanate intermediate.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my Curtius rearrangement of nicotinoyl azide. What are the potential issues?

A: Low yields in the Curtius rearrangement can occur at two main stages: the formation of the nicotinoyl azide and the rearrangement/trapping of the isocyanate. Incomplete formation of the azide can be due to wet starting materials or impure nicotinoyl chloride.[10] During the rearrangement, inefficient trapping of the highly reactive isocyanate intermediate can lead to the formation of side products.[10]

Q2: What are the primary byproducts of the Hofmann rearrangement of nicotinamide?

A: The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom.[11] Potential side reactions include the formation of ureas from the reaction of the isocyanate intermediate with the product amine, or the formation of carbamates if an alcohol is present. Ensuring the reaction is carried out under strictly anhydrous conditions (if the amine is the desired product) can minimize these side reactions.

Troubleshooting Guide: Curtius and Hofmann Rearrangements
Issue Potential Cause Troubleshooting Strategy Scientific Rationale
Low Yield (Curtius) Incomplete formation of nicotinoyl azide.- Ensure starting materials are dry.- Use high-purity nicotinoyl chloride.[10]Water can hydrolyze the acyl chloride or the azide. Impurities in the starting material can lead to side reactions.
Inefficient trapping of the isocyanate.- Use a high concentration of the trapping nucleophile.- Ensure rapid mixing of the isocyanate with the nucleophile.The isocyanate is highly reactive and can polymerize or react with other species if not efficiently trapped.
Formation of Symmetric Urea (Curtius) Presence of water in the reaction.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.Water reacts with the isocyanate to form an unstable carbamic acid, which can then react with another isocyanate molecule to form a symmetric urea.
Low Yield (Hofmann) Incomplete reaction.- Ensure the use of a strong base (e.g., NaOH, KOH).- Use stoichiometric amounts of halogen.The reaction requires a strong base to deprotonate the amide and facilitate the rearrangement.
Formation of Carbamate or Urea Byproducts (Hofmann) Reaction of the isocyanate with alcohol or the product amine.- If the amine is desired, perform the reaction in water without other nucleophiles.- If a carbamate is desired, use an alcohol as the solvent/trapping agent.The isocyanate intermediate will react with the most abundant nucleophile present in the reaction mixture.

V. Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting an aminopyridine to a halopyridine or cyanopyridine derivative via a diazonium salt intermediate.

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction on an aminonicotinic acid derivative is giving a low yield. What are some common problems?

A: Low yields in Sandmeyer reactions can be due to incomplete diazotization of the starting amine or decomposition of the diazonium salt intermediate. The stability of the diazonium salt is highly dependent on temperature, so maintaining a low temperature (typically 0-5 °C) during its formation is critical. The presence of electron-withdrawing groups on the pyridine ring can also affect the reactivity of the diazonium salt.

Q2: I am trying to introduce iodine using a Sandmeyer-type reaction, but it's not working well. Are there alternative methods?

A: While copper(I) iodide can be used in a Sandmeyer reaction, a more common and often higher-yielding method for introducing iodine is to treat the diazonium salt with potassium iodide.[12] This reaction does not typically require a copper catalyst.[12]

Troubleshooting Guide: Sandmeyer Reaction
Issue Potential Cause Troubleshooting Strategy Scientific Rationale
Low Yield Incomplete diazotization.- Ensure the use of a strong acid (e.g., HCl, H₂SO₄).- Use a stoichiometric amount of sodium nitrite.Diazotization requires acidic conditions to generate nitrous acid in situ.
Decomposition of the diazonium salt.- Maintain a low temperature (0-5 °C) during diazotization and subsequent reaction.Aryl diazonium salts are thermally unstable and can decompose, leading to the formation of phenols and other byproducts.
Inefficient substitution.- Use a freshly prepared solution of the copper(I) salt.- For electron-deficient pyridines, consider using a more reactive copper source or higher temperatures.[13]The activity of the copper catalyst is crucial for the radical substitution step. Electron-deficient substrates may require more forcing conditions.
Formation of Phenol Byproduct Reaction of the diazonium salt with water.- Maintain a low temperature.- Use a non-aqueous solvent if possible.At higher temperatures, the diazonium salt can react with water to form a phenol, which is a common side reaction.

VI. Chichibabin Reaction

The Chichibabin reaction allows for the direct amination of the pyridine ring, typically at the 2-position, using sodium amide.

Frequently Asked Questions (FAQs)

Q1: What determines the regioselectivity of the Chichibabin reaction on substituted pyridines?

A: The Chichibabin reaction is a nucleophilic aromatic substitution.[14] The amide anion preferentially attacks the most electron-deficient positions of the pyridine ring, which are the 2- and 4-positions. For pyridine itself, the 2-position is favored.[15] The presence of substituents on the ring can influence the regioselectivity based on their electronic and steric effects.

Q2: The Chichibabin reaction is not proceeding on my substituted nicotinic acid derivative. Why might this be?

A: The Chichibabin reaction requires a strong nucleophile (sodium amide) and typically high temperatures.[16] Electron-withdrawing groups on the pyridine ring can facilitate the reaction, while electron-donating groups can hinder it. The presence of acidic protons, such as the carboxylic acid group of nicotinic acid, will be deprotonated by the strong base, potentially interfering with the reaction. It is often necessary to protect such functional groups before attempting the Chichibabin reaction.

Troubleshooting Guide: Chichibabin Reaction
Issue Potential Cause Troubleshooting Strategy Scientific Rationale
No Reaction Deactivation of the pyridine ring.- Ensure the absence of strongly electron-donating groups.- Protect any acidic functional groups.Electron-donating groups reduce the electrophilicity of the pyridine ring, making it less susceptible to nucleophilic attack. Acidic protons will be quenched by the strong base.
Inactive sodium amide.- Use freshly prepared or high-quality sodium amide.Sodium amide can decompose upon exposure to air and moisture.
Low Yield Suboptimal reaction conditions.- Increase the reaction temperature.- Use an inert, high-boiling solvent (e.g., toluene, xylene).[14]The Chichibabin reaction often requires high temperatures to proceed at a reasonable rate.
Poor Regioselectivity Competing attack at different positions.- The regioselectivity is inherent to the substrate's electronic properties.- Consider alternative synthetic routes if the desired isomer is not the major product.The position of nucleophilic attack is governed by the electron distribution in the pyridine ring, which is influenced by substituents.

Visual Guides: Workflows and Pathways

Troubleshooting Workflow for Low Product Yield

This diagram outlines a logical approach to diagnosing and solving issues related to low yields in nicotinic acid derivative synthesis.

Caption: A decision tree for troubleshooting low product yields.

Mechanism of N-Acylurea Formation and its Prevention

This diagram illustrates the competing pathways in carbodiimide-mediated amide coupling and the role of additives in preventing the formation of the N-acylurea side product.

N_Acylurea_Formation cluster_0 Carbodiimide Activation cluster_1 Desired Pathway cluster_2 Side Reaction Pathway cluster_3 Preventive Pathway with Additive Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' Amide_Product Desired Amide Product O_Acylisourea->Amide_Product + Amine N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + Additive Amine R''-NH₂ Additive Additive (HOBt, OxymaPure) Active_Ester->Amide_Product + Amine

Caption: Competing reaction pathways in amide coupling.

Experimental Protocols

Protocol 1: Purification of Nicotinamide by Recrystallization

This protocol describes a method for purifying crude nicotinamide containing nicotinic acid as an impurity.

Materials:

  • Crude nicotinamide

  • 2-Methylpropanol-1

  • Water

  • 10% Aqueous sodium hydroxide solution

  • Filtration apparatus

  • Heating mantle and reflux condenser

Procedure:

  • Combine 250 g of crude nicotinamide with 260 mL of 2-methylpropanol-1 and 37 mL of water in a round-bottom flask.[17]

  • Heat the mixture to boiling with stirring until the nicotinamide is completely dissolved.[17]

  • Cool the solution to 80 °C.[17]

  • Adjust the pH of the solution to between 7 and 10 by the dropwise addition of a 10% aqueous sodium hydroxide solution.[17]

  • Slowly cool the mixture to 10 °C to allow for the crystallization of pure nicotinamide.[17]

  • Collect the crystals by filtration and wash them with three portions of anhydrous 2-methylpropanol-1.[17]

  • Dry the purified nicotinamide in a vacuum oven.

Protocol 2: Safety Precautions for Handling Sodium Azide in the Curtius Rearrangement

The Curtius rearrangement involves the use of sodium azide and the formation of potentially explosive acyl azides. Strict adherence to safety protocols is essential.

General Precautions:

  • Toxicity: Sodium azide is as toxic as sodium cyanide. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[18]

  • Explosion Hazard: Avoid contact of sodium azide with heavy metals, as this can form highly explosive metal azides. Use non-metal spatulas for handling.[18] Do not heat solid sodium azide, as it can be explosive.[18]

  • Acyl Azide Instability: Acyl azides are also potentially explosive and should not be isolated in large quantities. It is preferable to generate and use them in situ.[18][19]

  • Acid Incompatibility: Never allow sodium azide to come into contact with strong acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃).[18]

  • Storage: Store sodium azide away from heat, light, pressure, and shock.[20] Organic azides should be stored at low temperatures (e.g., -18 °C) in the dark.[21]

Emergency Procedures:

  • Spills: In case of a small spill, decontaminate the area with a suitable reagent (e.g., ceric ammonium nitrate solution) before cleanup.

  • Exposure: In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. In case of inhalation, move to fresh air and seek medical attention.

References

  • Chichibabin reaction. In Wikipedia; 2023. Accessed January 27, 2026. [Link]

  • Hultquist, M. E. Process for the preparation of nicotinic acid. U.S.
  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate. [Link]

  • Al-zahar, N. M., et al. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 2022, 7(6), 4642-4661.
  • Nagasawa, T., et al. Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 1988, 54(7), 1766-1769.
  • Please advise me on the reactions and safety of working with azides in Curtius rearrangement? ResearchGate. [Link]

  • Process for the purification of nicotinic acid amide I. U.S.
  • Carbodiimides and Additives. Aapptec Peptides. [Link]

  • Albericio, F., et al. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 2022, 7(6), 4642-4661.
  • Vorobyev, P., et al. Optimization of vanadium-oxide catalyst for oxidation of 3-methylpyridine into nicotinic acid. Journal of the Serbian Chemical Society, 2017, 82(7-8), 791-801.
  • Process for the preparation of nicotinic acid. U.S.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 2018, 9(24), 5434-5438.
  • Advances in the Study of the Chichibabin Reaction. Russian Chemical Reviews, 1974, 43(4), 299-315.
  • Crystallization of Nicotinamide Adenine Dinucleotide. ResearchGate. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development, 2021, 25(9), 2024-2030.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 2021, 11(52), 32966-32989.
  • Biocatalytic hydrolysis of 3-cyanopyridine. ResearchGate. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]

  • Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety - University of California, Berkeley. [Link]

  • Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. Accounts of Chemical Research, 2023, 56(5), 515-528.
  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 2023, 145(12), 6846-6854.
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides.
  • Sandmeyer reaction. Khan Academy. [Link]

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 2020, 52(20), 2899-2912.
  • Hoffmann Bromamide Reaction Mechanism. BYJU'S. [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S.
  • Nicotinic acid. Organic Syntheses, 1925, 4, 49.
  • Safe Handling of Azides. University of Pittsburgh. [Link]

  • The Chemistry of Pyridine. In Organic Chemistry; Loudon, G. M., Parise, J., Eds.; W. H. Freeman, 2015.
  • Preparation and Characterization of Theophylline−Nicotinamide Cocrystal. Organic Process Research & Development, 2007, 11(5), 897-903.
  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry, 2014, 12(42), 8379-8382.
  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ChemistrySelect, 2023, 8(42), e202303251.
  • Sandmeyer reaction. In Wikipedia; 2023. Accessed January 27, 2026. [Link]

  • Process for the preparation of nicotinic acid. U.S.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry, 2000, 54(9), 503-506.
  • Process for making nicotinamide. U.S.
  • NAS with Pyridine--the Chichibabin Reaction & Adding to C2/C4. YouTube. [Link]

  • Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics.
  • Chichibabin pyridine synthesis. In Wikipedia; 2023. Accessed January 27, 2026. [Link]

  • Technique for synthesizing niacinamide and co-producing niacin by hydrolyzing 3-cyanopyridine. Chinese Patent CN101597258B. Filed December 9, 2009.
  • Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite.
  • Hofmann Rearrangement Explained. Scribd. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Cyclopropylmethoxy Group Installation

Welcome to the technical support center for the installation of the cyclopropylmethoxy group. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the installation of the cyclopropylmethoxy group. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this valuable synthetic transformation. The cyclopropylmethyl motif is a prized structural component in medicinal chemistry, known for enhancing metabolic stability and binding affinity.[1] This guide provides practical, field-tested advice to ensure successful and efficient incorporation of this group into your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Problem 1: Low or No Product Yield

Question: I am attempting to install a cyclopropylmethoxy group via a Williamson ether synthesis using cyclopropylmethyl bromide and the sodium salt of my phenol, but I am observing very low conversion to the desired ether. What are the likely causes and how can I improve the yield?

Answer: Low yield in a Williamson ether synthesis for this transformation is a common issue that can often be traced back to several key factors. The reaction involves the S(_N)2 displacement of a halide by an alkoxide or phenoxide.[2][3][4] Let's break down the potential culprits and the corresponding optimization strategies.

Causality Analysis & Optimization Strategies:
Possible Cause Suggested Solution Scientific Rationale
Insufficient Reactivity of the Electrophile Switch from cyclopropylmethyl bromide to cyclopropylmethyl iodide. If using the bromide, consider adding a catalytic amount of sodium or potassium iodide to the reaction mixture.The carbon-iodine bond is weaker and more easily broken than the carbon-bromine bond, making iodide a better leaving group in S(_N)2 reactions. The in-situ generation of the more reactive alkyl iodide via the Finkelstein reaction can significantly accelerate the rate of substitution.
Poor Nucleophilicity of the Phenoxide/Alkoxide Ensure complete deprotonation of the starting alcohol or phenol. Use a stronger base if necessary (e.g., NaH instead of Na(_2)CO(_3)). The choice of counter-ion can also be important; potassium (K

) or cesium (Cs

) salts are often more soluble and lead to a more "naked," and thus more nucleophilic, anion.
The reaction rate is directly proportional to the concentration and reactivity of the nucleophile. Incomplete deprotonation results in a lower concentration of the active nucleophile. Stronger, non-nucleophilic bases ensure the equilibrium lies far to the side of the desired alkoxide/phenoxide.[5]
Inappropriate Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.These solvents are effective at solvating the cation of the alkoxide/phenoxide salt, which leaves the anionic nucleophile more exposed and reactive. Protic solvents (like ethanol) can hydrogen-bond with the nucleophile, reducing its reactivity.
Low Reaction Temperature or Insufficient Time Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition. Extend the reaction time, tracking the progress by TLC or LC-MS.The Williamson ether synthesis can be slow, especially with less reactive substrates.[6] Providing more thermal energy can overcome the activation barrier. However, excessive heat can promote side reactions.
Experimental Protocol: In-situ Iodide Catalysis for Improved Yield
  • To a stirred solution of your phenol or alcohol (1.0 equiv) in anhydrous DMF (0.2 M), add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add potassium iodide (0.1 equiv) to the reaction mixture.

  • Add cyclopropylmethyl bromide (1.2 equiv) dropwise.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Problem 2: Formation of a Major Side Product

Question: My reaction is producing a significant amount of an unknown impurity alongside my desired cyclopropylmethoxy-containing product. What could this side product be, and how can I prevent its formation?

Answer: The formation of side products is often indicative of competing reaction pathways. In the context of installing a cyclopropylmethoxy group, the primary competing reaction is often elimination, and in some cases, rearrangement of the cyclopropylmethyl cation.

Troubleshooting Logic for Side Product Formation

start Side Product Observed check_mass Determine Mass of Side Product start->check_mass alkene Mass consistent with alkene from elimination? check_mass->alkene rearranged Mass consistent with rearranged product? check_mass->rearranged use_less_hindered_base Use a less hindered base (e.g., K2CO3, Cs2CO3) alkene->use_less_hindered_base Yes lower_temp Lower reaction temperature alkene->lower_temp Yes ensure_sn2 Ensure conditions favor SN2 (polar aprotic solvent, good leaving group) rearranged->ensure_sn2 Yes

Caption: Troubleshooting logic for identifying and mitigating side product formation.

Analysis of Potential Side Reactions:
  • Elimination (E2 Pathway): If your substrate has protons beta to the hydroxyl group, a strong, sterically hindered base can act as a base rather than a nucleophile, leading to the formation of an alkene.[6] The cyclopropylmethyl group itself is a primary halide, making it less prone to elimination, but the nature of your substrate and the base used are critical.

    • Solution: Use a less sterically hindered and/or weaker base if possible. For example, potassium carbonate in acetone or acetonitrile can be effective for phenols. Also, lowering the reaction temperature can favor the S(_N)2 pathway over E2.

  • Ring-Opening/Rearrangement: The cyclopropylmethyl carbocation is known to be unstable and can rearrange to form cyclobutyl or homoallylic species. While the Williamson ether synthesis is typically an S(_N)2 reaction that avoids a discrete carbocation, any conditions that promote an S(_N)1-like character (e.g., protic solvents, high temperatures, poor nucleophiles) can lead to these rearranged byproducts.

    • Solution: Strictly adhere to conditions that favor the S(_N)2 mechanism. This includes using a polar aprotic solvent, a strong nucleophile, and a good leaving group on the cyclopropylmethyl electrophile.

Frequently Asked Questions (FAQs)

Q1: What is the best electrophile to use for installing the cyclopropylmethoxy group?

The most common and commercially available electrophiles are cyclopropylmethyl bromide and cyclopropylmethyl chloride. For laboratory-scale synthesis where reactivity is paramount, cyclopropylmethyl bromide is generally preferred due to the better leaving group ability of bromide compared to chloride.[5] For large-scale processes, the chloride may be more cost-effective. If reactivity is still an issue with the bromide, using cyclopropylmethyl iodide, or generating it in situ, is the best option.

Q2: Are there alternative methods to the Williamson ether synthesis for this transformation?

Yes, several other methods can be employed:

  • Mitsunobu Reaction: This reaction allows for the coupling of an alcohol with cyclopropanemethanol under mild, neutral conditions using triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate like DEAD or DIAD. This is particularly useful for substrates sensitive to strong bases.

  • Buchwald-Hartwig C-O Coupling: For the synthesis of aryl ethers, palladium-catalyzed cross-coupling reactions can be a powerful alternative, especially for sterically hindered substrates.

  • Enzymatic Approaches: Recent research has demonstrated the use of engineered methyltransferases for the selective cyclopropylmethylation of various substrates under mild, aqueous conditions.[7]

Q3: My molecule contains other sensitive functional groups. How can I selectively install the cyclopropylmethoxy group?

This is a classic challenge in multi-step synthesis that is addressed through the use of protecting groups.[8][9]

  • Identify Reactive Groups: Determine which functional groups in your molecule (e.g., other alcohols, amines, thiols) might react with the base or electrophile.

  • Choose Orthogonal Protecting Groups: Select protecting groups for the sensitive functionalities that are stable to the conditions of the Williamson ether synthesis but can be removed under conditions that will not affect your newly installed cyclopropylmethoxy ether.[8] A comprehensive list of protecting groups for various functionalities can be found in standard organic chemistry resources.[10]

  • Execute the Synthetic Sequence:

    • Protect the sensitive functional group(s).

    • Install the cyclopropylmethoxy group.

    • Deprotect the other functional group(s).

Protecting Group Strategy Workflow

start Starting Material with Multiple Reactive Sites protect Protect sensitive functional groups (e.g., amine as Boc, other alcohol as TBS) start->protect install Install Cyclopropylmethoxy Group (Williamson Ether Synthesis) protect->install deprotect Selectively deprotect other functional groups install->deprotect final_product Final Product deprotect->final_product

Caption: A generalized workflow for using protecting groups in synthesis.

References

  • U.S. Patent No. US5536815A. (1996). Cyclopropyl based O- and N- and S-protecting groups.
  • U.S. Patent No. US6118032A. (2000). Process for the production of cyclopropylmethyl halides.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chinese Patent No. CN102020624A. (2011). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Royal Society of Chemistry. (n.d.). Intramolecular cyclopropylmethylation via non-classical carbocations. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63. [Link]

  • ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • National Institutes of Health. (2023). Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • U.S. Patent Application No. US20160355452A1. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]

Sources

Troubleshooting

overcoming hydrolysis of nitrile intermediates in nicotinic acid synthesis

Welcome to the technical support center for nicotinic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting nitrile intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nicotinic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting nitrile intermediates into nicotinic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments, with a particular focus on managing the hydrolysis of the nitrile group.

Introduction to Nitrile Hydrolysis in Nicotinic Acid Synthesis

The synthesis of nicotinic acid (Niacin or Vitamin B3) often involves the hydrolysis of a nitrile intermediate, most commonly 3-cyanopyridine. This process, while conceptually straightforward, is fraught with potential pitfalls that can impact yield, purity, and overall process efficiency. The key challenge lies in controlling the two-stage hydrolysis process: the initial conversion of the nitrile to nicotinamide (the amide intermediate) and the subsequent hydrolysis of the amide to the final carboxylic acid, nicotinic acid.[1] Uncontrolled hydrolysis can lead to a mixture of products, making purification difficult and reducing the yield of the desired compound. This guide provides practical, field-proven insights to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis of nicotinic acid via nitrile hydrolysis.

Q1: My hydrolysis of 3-cyanopyridine is producing a mixture of nicotinamide and nicotinic acid. How can I selectively synthesize nicotinic acid?

A1: Achieving high selectivity for nicotinic acid requires driving the hydrolysis reaction to completion. This typically involves more vigorous reaction conditions compared to those used for synthesizing nicotinamide.[2] Under basic conditions, using a higher temperature and a longer reaction time will favor the hydrolysis of the intermediate nicotinamide to nicotinic acid.[2] For instance, alkaline hydrolysis using 10% NaOH or KOH at temperatures around 190°C and pressures of 1.5–2 MPa has been shown to successfully produce nicotinic acid.[3] In acidic conditions, the reaction generally proceeds to the carboxylic acid without the easy isolation of the amide intermediate.[1][2]

Q2: I want to stop the reaction at the nicotinamide stage. What conditions should I use?

A2: To selectively produce nicotinamide, milder basic conditions are generally preferred.[2] The use of a lower temperature and careful monitoring of the reaction progress can allow for the isolation of the amide before it undergoes significant further hydrolysis.[2] Catalytic amounts of a base, such as sodium hydroxide, are often employed.[4] Additionally, enzymatic methods using nitrile hydratase are highly selective for the conversion of nitriles to amides without the formation of the corresponding carboxylic acid.[5]

Q3: What are the common side products in the hydrolysis of 3-cyanopyridine, and how can I minimize them?

A3: Besides the intermediate nicotinamide, potential side products can arise from the degradation of starting materials or products under harsh reaction conditions. One of the main challenges in the overall synthesis of nicotinic acid starting from 3-picoline is the formation of other cyanopyridine isomers during the preceding ammoxidation step, which would then lead to their corresponding acids during hydrolysis.[3] To minimize side products during the hydrolysis step, it is crucial to optimize reaction parameters such as temperature, pressure, and catalyst concentration. Using purified 3-cyanopyridine is also essential.

Q4: Can I use acidic conditions for the hydrolysis? What are the advantages and disadvantages?

A4: Yes, acidic hydrolysis is a viable method for converting nitriles to carboxylic acids.[1][6] The reaction is typically performed by heating the nitrile under reflux with an aqueous acid like hydrochloric acid.[6] A key advantage is that the reaction generally proceeds completely to the carboxylic acid, avoiding significant accumulation of the amide intermediate.[2] The mechanism involves protonation of the nitrile, which makes it more susceptible to nucleophilic attack by water.[2][7] A disadvantage is the need to handle corrosive acids and the potential for charring or other side reactions at high temperatures.

Q5: Are there any "greener" or more sustainable methods for this hydrolysis?

A5: Absolutely. Biocatalytic methods using enzymes are a growing area of interest for green chemistry. Nitrilase enzymes can directly hydrolyze 3-cyanopyridine to nicotinic acid, often with high selectivity and under mild reaction conditions (neutral pH and lower temperatures).[8][9] For example, bacteria like Rhodococcus rhodochrous have been shown to have high nitrilase activity, achieving 100% conversion of 3-cyanopyridine to nicotinic acid.[8][9] These enzymatic approaches avoid the use of harsh chemicals and can reduce energy consumption.[10]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the hydrolysis of nitrile intermediates in nicotinic acid synthesis.

Problem 1: Low Yield of Nicotinic Acid
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Hydrolysis 1. Increase Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC. Extend the reaction time until the starting material or amide intermediate is consumed. 2. Increase Temperature: Gradually increase the reaction temperature. For basic hydrolysis, temperatures of 190°C or higher may be necessary.[3] 3. Increase Catalyst Concentration: If using a catalytic amount of acid or base, a modest increase in concentration can accelerate the reaction.The hydrolysis of the amide to the carboxylic acid is often the slower step and requires more energy input (higher temperature) and/or longer reaction times to proceed to completion.
Product Degradation 1. Optimize Temperature: While higher temperatures can increase the reaction rate, excessive heat can lead to decomposition. Determine the optimal temperature that balances reaction rate and product stability. 2. Use a Milder Catalyst: If degradation is suspected, consider using a less harsh catalyst or a biocatalytic method.Nicotinic acid and its intermediates can be sensitive to very high temperatures and extreme pH values, leading to the formation of undesired by-products.
Poor Starting Material Quality 1. Purify 3-Cyanopyridine: Ensure the starting nitrile is of high purity. Impurities can interfere with the reaction or introduce unwanted side products. 2. Characterize Starting Material: Confirm the identity and purity of the starting material using appropriate analytical techniques (e.g., NMR, GC-MS).Impurities in the starting material can consume reagents, inhibit the catalyst, or lead to the formation of by-products that complicate purification and lower the yield.
Problem 2: Product is a Mixture of Nicotinamide and Nicotinic Acid
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficiently Vigorous Conditions 1. Increase Temperature and/or Pressure: As detailed in the low yield section, more forceful conditions are needed to drive the second hydrolysis step. For basic hydrolysis, pressures of 1.5-2 MPa can be effective.[3] 2. Ensure Adequate Mixing: Proper agitation is crucial to ensure homogeneity and efficient heat and mass transfer, especially in heterogeneous reactions.The conversion of nicotinamide to nicotinic acid has a higher activation energy than the initial hydrolysis of 3-cyanopyridine.[11] Therefore, more energy is required to overcome this barrier.
Reaction Quenched Prematurely 1. Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to track the disappearance of the nicotinamide intermediate before stopping the reaction.The reaction kinetics show a consecutive reaction pathway.[11] Stopping the reaction too early will naturally result in a mixture of the intermediate and final product.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Formation of Salts 1. Adjust pH for Precipitation: Nicotinic acid is amphoteric. Carefully adjust the pH of the reaction mixture to its isoelectric point to precipitate the free acid, which can then be isolated by filtration. 2. Ion-Exchange Chromatography: For high-purity applications, ion-exchange chromatography can be used to separate nicotinic acid from its amide and other ionic impurities.[3]The solubility of nicotinic acid is highly dependent on pH. At its isoelectric point, it exists as a zwitterion with minimal solubility in water.
Presence of Multiple By-products 1. Optimize Reaction Selectivity: Revisit the reaction conditions to minimize the formation of side products (see previous sections). 2. Recrystallization: Use an appropriate solvent system to recrystallize the crude product. This is a powerful technique for removing small amounts of impurities.Purification is simplified when the desired product is the major component of the crude mixture. Minimizing by-product formation at the reaction stage is the most efficient approach.

Visualizing the Reaction Pathway and Troubleshooting Logic

To further clarify the process, the following diagrams illustrate the hydrolysis pathway and a general troubleshooting workflow.

Hydrolysis Pathway of 3-Cyanopyridine

Hydrolysis_Pathway cluster_conditions Reaction Conditions 3-Cyanopyridine 3-Cyanopyridine Nicotinamide Nicotinamide 3-Cyanopyridine->Nicotinamide + H2O (Mild Conditions) Nicotinic Acid Nicotinic Acid Nicotinamide->Nicotinic Acid + H2O (Vigorous Conditions) Mild Conditions Mild Conditions Vigorous Conditions Vigorous Conditions

Caption: Reaction pathway for the hydrolysis of 3-cyanopyridine.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Outcome low_yield Low Yield of Nicotinic Acid start->low_yield mixed_product Mixture of Amide and Acid start->mixed_product purification_issue Purification Difficulty start->purification_issue incomplete_hydrolysis Check for Incomplete Hydrolysis low_yield->incomplete_hydrolysis Yes degradation Investigate Product Degradation low_yield->degradation No insufficient_conditions Increase Reaction Vigor mixed_product->insufficient_conditions Yes premature_quench Verify Reaction Completion mixed_product->premature_quench No salt_formation Optimize pH for Isolation purification_issue->salt_formation Yes byproducts Address By-product Formation purification_issue->byproducts No

Caption: A logical workflow for troubleshooting common experimental issues.

Experimental Protocols

Protocol 1: Selective Synthesis of Nicotinic Acid via Basic Hydrolysis

This protocol is a general guideline and may require optimization based on your specific laboratory setup and scale.

  • Reaction Setup: In a high-pressure reactor equipped with a mechanical stirrer and a temperature controller, add 3-cyanopyridine (1.0 eq).

  • Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (e.g., 2.0-3.0 eq).

  • Reaction Conditions: Seal the reactor and heat the mixture to 190°C with vigorous stirring. The pressure will rise due to the autogenous pressure of the system. Maintain these conditions for 4-6 hours.

  • Monitoring: (If possible and safe) Periodically take aliquots to monitor the disappearance of the nicotinamide intermediate by HPLC.

  • Workup: After the reaction is complete, cool the reactor to room temperature. Carefully vent any excess pressure.

  • Isolation: Transfer the reaction mixture to a beaker and adjust the pH to the isoelectric point of nicotinic acid (approximately 3-4) using a concentrated acid (e.g., HCl). The nicotinic acid will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from water or an appropriate solvent mixture.

References

  • MDPI. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • National Institutes of Health. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Google Patents.
  • Google Patents. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • CHIMIA. A Catalytic Green Process for the Production of Niacin. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2025, June 4). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • Google Patents.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Google Patents. CN101597258A - The technology of 3-cyanopyridine synthesizing niacinamide and co-producing niacin by hydrolyzing.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • PubMed. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. [Link]

  • ResearchGate. Biocatalytic hydrolysis of 3-cyanopyridine. 3-Cyanopyridine (blue);.... [Link]

  • Royal Society of Chemistry. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. [Link]

  • Google Patents. US6218543B1 - Processes for producing highly pure nicotinamide.
  • ASM Journals. Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. [Link]

  • ACS Publications. Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. [Link]

  • ResearchGate. (2025, August 6). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. [Link]

  • Frontiers. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

Sources

Optimization

stability testing of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid under different pH conditions

Welcome to the technical support center for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound under various pH conditions. Our goal is to equip you with the scientific rationale and practical steps to conduct robust and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: Why is pH-dependent stability testing crucial for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid?

A1: The stability of ionizable drug candidates like 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is highly dependent on the pH of their environment. The carboxylic acid moiety will exist in either its protonated (less soluble in aqueous media) or deprotonated (more soluble) form depending on the pH. This ionization state significantly influences the molecule's susceptibility to degradation pathways such as hydrolysis.[1][2] Understanding the pH-stability profile is a regulatory requirement and is fundamental for developing a stable liquid formulation, predicting its in vivo behavior, and ensuring the reliability of analytical methods.[3][4]

Q2: What are the likely degradation pathways for this molecule under different pH conditions?

A2: Based on the structure, which features a substituted pyridine ring and an ether linkage, the primary degradation pathways to consider are:

  • Hydrolysis: The ether linkage (-O-CH2-cyclopropyl) could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to the formation of 5-Bromo-2-hydroxynicotinic acid. While ethers are generally stable, the electronic effects of the pyridine ring can influence this reactivity.

  • Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation, although this often requires more forcing conditions like high heat.[5] The stability of the nicotinic acid core itself is generally high.[6]

  • Oxidative Degradation: While not strictly a pH-dependent pathway, the presence of dissolved oxygen can lead to oxidative degradation, which can be influenced by pH.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of pyridine-containing compounds.[7]

Q3: I'm seeing unexpected peaks in my HPLC chromatogram during my stability study. What could be the cause?

A3: Unexpected peaks can arise from several sources. Here's a troubleshooting guide:

  • Degradation Products: The new peaks are likely degradation products. Their appearance should correlate with the stress condition (e.g., more prominent at high pH or low pH).

  • Buffer Components: Ensure your mobile phase and sample diluent are compatible. Some buffer salts can precipitate or interact with the analyte at certain organic solvent concentrations.

  • Excipient Interactions: If you are analyzing a formulated product, the new peaks could be from interactions with excipients.

  • Sample Solvent Instability: The compound might be degrading in your chosen sample solvent. It's crucial to use a solvent that ensures the stability of the analyte for the duration of the analysis.

Q4: My mass balance is below 90%. What does this indicate and how can I fix it?

A4: A poor mass balance (the sum of the assay of the parent compound and the percentage of all degradation products) suggests that not all degradants are being detected. This could be due to:

  • Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore, making them invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help identify such species.

  • Volatile Degradants: If a degradation pathway leads to volatile products, they will be lost during sample preparation and analysis.

  • Precipitation: The parent compound or its degradants may have precipitated out of solution. Check the solubility of the compound at the tested pH and concentration.

  • Adsorption: The analyte or degradants might be adsorbing to the vial surface or HPLC column.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid degradation at all pH values High temperature, presence of a catalyst (e.g., metal ions), or high concentration of the stressing agent.Reduce the temperature of the stability study. Use high-purity water and buffers. Screen for metal ion contamination. Reduce the molarity of the acid or base used for stressing.
Inconsistent results between replicates Inaccurate pH measurement, poor sample preparation, or issues with the HPLC system.Calibrate the pH meter before each use. Ensure homogenous solutions and accurate dilutions. Perform system suitability tests on your HPLC to ensure consistent performance.
Peak tailing or splitting for the parent peak Column degradation, inappropriate mobile phase pH, or sample overload.Use a fresh column. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Reduce the injection volume or sample concentration.
No degradation observed even under harsh conditions The compound is highly stable, or the stress conditions are not harsh enough.Increase the temperature, duration of the study, or concentration of the stressor. According to ICH guidelines, a degradation of 5-20% is typically targeted in forced degradation studies.[8][9]

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

This protocol outlines a forced degradation study to investigate the stability of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid across a range of pH values, as recommended by ICH guidelines.[3]

1. Buffer Preparation:

  • Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Rationale: This range covers physiologically relevant pH values and the extremes to accelerate degradation.

  • Recommended Buffers:

    • pH 2: 0.01 M Hydrochloric Acid

    • pH 4: 0.05 M Acetate Buffer

    • pH 7: 0.05 M Phosphate Buffer

    • pH 9: 0.05 M Borate Buffer

    • pH 12: 0.01 M Sodium Hydroxide

2. Sample Preparation:

  • Prepare a stock solution of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with each of the prepared buffers to a final concentration of 0.1 mg/mL.

  • Rationale: A concentration of 0.1 mg/mL is typically suitable for HPLC analysis and minimizes solubility issues.

3. Incubation:

  • Transfer the solutions to sealed, amber glass vials to protect from light.

  • Place the vials in a temperature-controlled oven at 60°C.

  • Rationale: Elevated temperature is used to accelerate the degradation process.[3]

  • Pull samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Immediately neutralize the acidic and basic samples before HPLC analysis to prevent further degradation on the autosampler.

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. A typical starting method is provided below.

Protocol 2: Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm (This should be optimized based on the UV spectrum of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Method Validation:

  • The HPLC method must be validated to be "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[10][11][12] This is achieved by analyzing the stressed samples from the forced degradation study.

Data Presentation

The results of the pH stability study can be summarized in the following table:

pHTime (hours)% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2Total Impurities (%)Mass Balance (%)
2 0100.0NDNDND100.0
24
72
4 0100.0NDNDND100.0
24
72
7 0100.0NDNDND100.0
24
72
9 0100.0NDNDND100.0
24
72
12 0100.0NDNDND100.0
24
72

ND: Not Detected

Visualizations

Experimental Workflow Diagram

Stability_Testing_Workflow cluster_prep Preparation Phase cluster_stress Stress Phase cluster_analysis Analysis Phase Compound 5-Bromo-2-(cyclopropylmethoxy) nicotinic acid Stock Solution Sample_Prep Dilute Stock into Buffers Compound->Sample_Prep Buffer_Prep Buffer Preparation (pH 2, 4, 7, 9, 12) Buffer_Prep->Sample_Prep Incubation Incubate at 60°C Sample_Prep->Incubation Time_Points Sample at 0, 2, 4, 8, 12, 24, 48, 72 hours Incubation->Time_Points Neutralization Neutralize Samples Time_Points->Neutralization HPLC HPLC Analysis (Stability-Indicating Method) Neutralization->HPLC Data_Analysis Data Analysis (Assay, Impurities, Mass Balance) HPLC->Data_Analysis

Caption: Workflow for pH-dependent stability testing.

Potential Degradation Pathway

Degradation_Pathway Parent 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid Hydrolysis_Product 5-Bromo-2-hydroxynicotinic acid Parent->Hydrolysis_Product  Hydrolysis (Strong Acid/Base) Decarboxylation_Product 3-Bromo-6-(cyclopropylmethoxy)pyridine Parent->Decarboxylation_Product  Decarboxylation (High Heat)

Caption: Postulated primary degradation pathways.

References

  • PubChem. 5-Bromonicotinic acid | C6H4BrNO2. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Hydrolysis kinetics of the prodrug myristyl nicotinate. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • National Institutes of Health (NIH). pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

  • European Medicines Agency (EMA). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • ResearchGate. (PDF) Stability Indicating HPLC Method Development: A Review. [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • National Institutes of Health (NIH). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. [Link]

  • National Institutes of Health (NIH). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • ResearchGate. Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate | Request PDF. [Link]

  • National Institutes of Health (NIH). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF. [Link]

  • Frontiers in Bioengineering and Biotechnology. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]

  • Hudson Lab Automation. pH for Stability Testing and Analysis. [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

  • YouTube. pH of an Aqueous Solution Test for Carboxylic Acids. [Link]

  • ACS Publications. Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

  • LinkedIn. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • Sinochem Nanjing Corporation. Nicotinic Acid. [Link]

  • KEGG. KEGG PATHWAY Database. [Link]

  • FooDB. Showing Compound Nicotinamide (FDB012485). [Link]

  • Wikipedia. Nicotinic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for Polar Carboxylic Acids

Welcome to the Technical Support Center for the purification of polar carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and pur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-tricky compounds. Instead of a rigid set of protocols, you'll find a series of in-depth answers to common questions, grounded in the fundamental principles of separation science. Our goal is to empower you with the knowledge to not only troubleshoot existing methods but also to rationally design new, effective purification strategies.

I. Chromatography-Based Purification: Troubleshooting & FAQs

Chromatography is a cornerstone of purification, but the high polarity and ionizable nature of carboxylic acids present unique challenges. This section addresses common issues across various chromatographic techniques.

Frequently Asked Questions
Q1: My polar carboxylic acid shows poor or no retention on a standard C18 reversed-phase column. What are my options?

This is a classic problem. The high polarity of your analyte leads to it having a much stronger affinity for the polar mobile phase than the nonpolar C18 stationary phase, causing it to elute at or near the solvent front.[1] Here’s a breakdown of strategies to increase retention:

  • Introduce Ion-Pairing Agents: This is often the first and most effective strategy. By adding an ion-pairing reagent to the mobile phase, you can effectively neutralize the charge on your carboxylate anion.[2][3] This newly formed neutral ion-pair has increased hydrophobicity, allowing it to interact more strongly with the C18 stationary phase and thus increasing its retention time.[3][4]

    • Causality: The mechanism involves the formation of an electrically neutral complex between the ionized analyte and the ion-pair reagent.[3] This complex behaves like a less polar molecule, enhancing its partitioning into the nonpolar stationary phase.

    • Common Choices: For anionic carboxylates, cationic ion-pairing reagents like tetra-alkylammonium salts (e.g., tetrabutylammonium) are frequently used.[2] The choice of the ion-pairing agent can also be used to fine-tune selectivity.[4]

  • Explore Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[1][5] It utilizes a polar stationary phase (like bare silica or a bonded polar functional group) and a mobile phase with a high concentration of a nonpolar organic solvent (like acetonitrile) and a small amount of aqueous solvent.[5] In HILIC, the polar analyte partitions into the aqueous layer adsorbed on the surface of the stationary phase, leading to retention.[6]

    • Ion-Exchange Chromatography (IEC): Since carboxylic acids are anionic, anion-exchange chromatography is a highly effective purification method.[7][8] The stationary phase contains positively charged functional groups that electrostatically interact with the negatively charged carboxylate ions.[8] Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase to disrupt the electrostatic interaction. Weak anion exchangers are often considered for the isolation of organic acids.[9]

Q2: I'm observing significant peak tailing when purifying my carboxylic acid, even with a C18 column and an acidic mobile phase. What's causing this and how can I fix it?

Peak tailing is a common issue, often stemming from secondary interactions between the analyte and the stationary phase.[10] For carboxylic acids, the primary culprits are often residual, un-endcapped silanol groups on the silica-based stationary phase.

  • The Role of Silanol Groups: Even on end-capped C18 columns, some free silanol groups remain. These can be acidic and interact with the carboxylate group of your analyte through hydrogen bonding or ion-exchange mechanisms, leading to a secondary, stronger retention that causes the peak to tail.

  • Troubleshooting Strategies:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of your carboxylic acid. This keeps the acid in its protonated, neutral form, minimizing ionic interactions with the silanol groups.[1]

    • Use a Highly End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups, which can significantly improve peak shape for polar analytes.

    • Add a Competing Base: A small amount of a weak base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte and improving peak symmetry.

    • Consider a Different Stationary Phase: If tailing persists, a polymer-based reversed-phase column can be an excellent alternative as it lacks the problematic silanol groups.

Troubleshooting Guide: Chromatography
Issue Potential Cause(s) Recommended Solution(s)
No/Poor Retention on RP-HPLC Analyte is too polar for the stationary phase.Add an ion-pairing reagent to the mobile phase.[2] Switch to a more suitable chromatography mode like HILIC or Ion-Exchange.[1][8]
Peak Tailing Secondary interactions with residual silanol groups. Inappropriate mobile phase pH.Lower the mobile phase pH to suppress ionization.[1] Use a highly end-capped column. Add a competing base (e.g., TEA) to the mobile phase.
Poor Resolution Between Similar Carboxylic Acids Insufficient selectivity of the chromatographic system.Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).[11] For chiral acids, use a chiral stationary phase.[12][13]
Irreproducible Retention Times Column not properly equilibrated. Mobile phase composition drift. Temperature fluctuations.Ensure adequate column equilibration time between runs.[14] Prepare fresh mobile phase daily. Use a column thermostat to maintain a constant temperature.
Experimental Workflow: Ion-Pair Reversed-Phase Chromatography

The following diagram outlines a typical workflow for developing an ion-pair reversed-phase chromatography method for a polar carboxylic acid.

IP_RP_Workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_final Final Method A Select C18 Column E Equilibrate Column A->E B Prepare Mobile Phase A: Aqueous Buffer + Ion-Pair Reagent B->E C Prepare Mobile Phase B: Organic Solvent (e.g., ACN/MeOH) C->E D Dissolve Sample in Mobile Phase F Inject Sample & Run Gradient D->F E->F G Analyze Chromatogram F->G H Adjust Gradient Slope G->H Poor Resolution I Optimize Ion-Pair Conc. G->I Insufficient Retention J Fine-tune pH G->J Peak Tailing K Validate & Implement G->K Good Separation H->F I->F J->F

Caption: Workflow for Ion-Pair RP-HPLC Method Development.

II. Crystallization: Troubleshooting & FAQs

Crystallization is a powerful technique for obtaining highly pure material. However, the very properties that make polar carboxylic acids challenging in chromatography (high polarity, strong hydrogen bonding) can also complicate crystallization.

Frequently Asked Questions
Q3: My polar carboxylic acid oils out or forms an amorphous solid instead of crystallizing. What should I do?

This is a common outcome when the compound precipitates too quickly from a supersaturated solution. The goal is to slow down the process to allow for the ordered arrangement of molecules into a crystal lattice.

  • Solvent Selection is Key:

    • Finding the Right Solvent: The ideal solvent will dissolve your compound when hot but not when cold.[15] Experiment with a range of solvents of varying polarities. A systematic approach is to test solubility in small vials with different solvents.[15]

    • Using a Solvent/Anti-Solvent System: If a single solvent doesn't work, a binary system is often effective.[15] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "bad" solvent (or anti-solvent, in which it is poorly soluble) until the solution becomes slightly turbid. Heating the mixture to redissolve the solid and then allowing it to cool slowly can promote crystal growth.

  • Control the Cooling Rate: Slow cooling is crucial. A dewar flask or an insulated container can be used to slow down the rate of cooling, giving the molecules more time to align properly.

  • Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.[16]

  • Consider Salt Formation: If the free acid is difficult to crystallize, converting it to a salt by reacting it with a suitable base can sometimes yield a more crystalline material.[16][17]

Troubleshooting Guide: Crystallization
Issue Potential Cause(s) Recommended Solution(s)
Oiling Out Compound is precipitating too rapidly from a highly supersaturated solution. Solvent polarity is not optimal.Use a more dilute solution. Slow down the cooling rate. Try a different solvent or a solvent/anti-solvent system.[15]
No Crystals Form Solution is not sufficiently supersaturated. Compound is highly soluble in the chosen solvent even at low temperatures.Slowly evaporate the solvent to increase the concentration. Add an anti-solvent to decrease solubility. Try a different solvent.
Formation of Amorphous Solid Rapid precipitation. Presence of impurities inhibiting crystal growth.Slow down the crystallization process (slower cooling, vapor diffusion).[16] Purify the material further before crystallization.
Poor Crystal Quality (small needles, powder) Nucleation rate is too high compared to the growth rate.Reduce the level of supersaturation. Decrease the cooling rate.
Experimental Protocol: Two-Solvent Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude polar carboxylic acid in the minimum amount of a suitable hot solvent (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add a miscible anti-solvent (the "bad" solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.

III. Extraction-Based Purification: Troubleshooting & FAQs

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases. For carboxylic acids, this is almost always based on pH-dependent solubility.

Frequently Asked Questions
Q4: My liquid-liquid extraction of a carboxylic acid from an organic layer into an aqueous base is giving poor recovery. What could be the problem?

Poor recovery in an acid-base extraction is typically due to incomplete deprotonation of the carboxylic acid or issues with phase separation.

  • Ensure Complete Deprotonation:

    • Choice of Base: The pH of the aqueous phase must be at least 2 pH units above the pKa of your carboxylic acid to ensure >99% conversion to the water-soluble carboxylate salt. For most carboxylic acids, a 5-10% solution of sodium bicarbonate (pKa of carbonic acid is ~6.4) is sufficient. However, for more acidic carboxylic acids or if you have a phenol as an impurity, a stronger base like sodium hydroxide may be necessary.

    • Sufficient Mixing: Ensure thorough mixing of the two phases to facilitate the acid-base reaction at the interface.

  • Address Emulsions: Emulsions are a common problem, especially when dealing with complex mixtures. They prevent clean separation of the layers and can trap your product.

    • To break an emulsion: Try adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break up the emulsion. Gentle swirling or allowing the mixture to stand for an extended period can also be effective.

  • Back Extraction: To improve purity, consider a "back extraction." After isolating the aqueous layer containing your carboxylate, wash it with a fresh portion of the organic solvent to remove any trapped neutral organic impurities before you re-acidify to precipitate your product.

Logical Relationship: pH Control in Extraction

The following diagram illustrates the critical role of pH in controlling the solubility of a carboxylic acid during a liquid-liquid extraction.

LLE_pH_Control cluster_acidic Acidic Conditions (pH < pKa - 2) cluster_basic Basic Conditions (pH > pKa + 2) compound Carboxylic Acid (R-COOH) protonated R-COOH (Protonated) - Non-polar - Soluble in Organic Phase deprotonated R-COO- (Deprotonated) - Polar/Ionic - Soluble in Aqueous Phase protonated:head->deprotonated:head deprotonated:head->protonated:head

Caption: pH-Dependent Solubility of Carboxylic Acids.

IV. Purity Assessment

After purification, it is essential to accurately assess the purity of your polar carboxylic acid.

Q5: What are the best methods for assessing the purity of my final product?

A combination of methods is always recommended to get a complete picture of the purity.

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (if the compound has a chromophore) or coupled to a mass spectrometer (LC-MS) is the gold standard for purity assessment.[18] It can separate and quantify impurities, even those that are structurally very similar to your target compound.

    • Gas Chromatography (GC): If your carboxylic acid is volatile or can be derivatized to a volatile ester (e.g., by reaction with diazomethane or a silylating agent), GC can provide high-resolution separation and sensitive detection.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying impurities. The presence of unexpected signals can indicate the presence of residual solvents or byproducts.

  • Physical Properties:

    • Melting Point: For solid compounds, a sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

References

  • Process for the purification of carboxylic acids. (n.d.). Google Patents.
  • Das, P., & P, A. (n.d.). Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. MDPI. Retrieved January 27, 2026, from [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved January 27, 2026, from [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc. Retrieved January 27, 2026, from [Link]

  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. (2018, August 3). ScienceDirect. Retrieved January 27, 2026, from [Link]

  • Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. Retrieved January 27, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved January 27, 2026, from [Link]

  • Preparative-scale separation of enantiomers of chiral carboxylic acids. (n.d.). Google Patents.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. Retrieved January 27, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC. Retrieved January 27, 2026, from [Link]

  • Solvent design for crystallization of carboxylic acids. (2025, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus. Retrieved January 27, 2026, from [Link]

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2018, October 11). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Making HILIC Work for You—Column Selection. (n.d.). LCGC International. Retrieved January 27, 2026, from [Link]

  • Please give suggestion: high polar impurity purification. (2008, May 23). Chromatography Forum. Retrieved January 27, 2026, from [Link]

  • How Can We Improve Our Solid Phase Extraction Processes? (n.d.). SCION Instruments. Retrieved January 27, 2026, from [Link]

  • Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry. (2025, August 5). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved January 27, 2026, from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved January 27, 2026, from [Link]

  • Chiral Separation of Polar Compounds? (2025, December 11). Reddit. Retrieved January 27, 2026, from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. Retrieved January 27, 2026, from [Link]

  • SPE Method Development Tips and Tricks. (n.d.). Agilent. Retrieved January 27, 2026, from [Link]

  • Purifying ionic compounds by flash column chromatography. (2023, February 10). Biotage. Retrieved January 27, 2026, from [Link]

  • Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved January 27, 2026, from [Link]

  • Enantiomer separation of acidic compounds. (n.d.). Chiral Technologies. Retrieved January 27, 2026, from [Link]

  • Method of quantification of carboxylic acids by mass spectrometry. (n.d.). Google Patents.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved January 27, 2026, from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC International. Retrieved January 27, 2026, from [Link]

  • How To Grow Crystals. (2015, April 28). University of Florida. Retrieved January 27, 2026, from [Link]

  • Ion-Exclusion High-Performance Liquid Chromatography of Aliphatic Organic Acids Using a Surfactant-Modified C18 Column. (2016, March 22). Oxford Academic. Retrieved January 27, 2026, from [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved January 27, 2026, from [Link]

  • Lab 14: Qualitative Organic Analysis. (n.d.). CSUB. Retrieved January 27, 2026, from [Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

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Optimization

how to prevent over-oxidation in nicotinic acid synthesis

Guide: Preventing Over-Oxidation in Nicotinic Acid Synthesis Welcome to the technical support center for nicotinic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Preventing Over-Oxidation in Nicotinic Acid Synthesis

Welcome to the technical support center for nicotinic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of oxidizing 3-picoline (3-methylpyridine) to produce nicotinic acid (pyridine-3-carboxylic acid). A primary hurdle in this synthesis is preventing over-oxidation, which can lead to significant yield loss and complex purification challenges. This resource provides in-depth troubleshooting advice, frequently asked questions, and best practices to help you achieve clean, high-yield synthesis.

Part 1: Understanding the Challenge: The Mechanism of Over-Oxidation

The synthesis of nicotinic acid, a crucial precursor for Vitamin B3 and various pharmaceuticals, is most commonly achieved through the oxidation of 3-picoline. While conceptually straightforward, this reaction is often plagued by over-oxidation, where the desired product is further degraded. The primary mechanism of this degradation involves the oxidative cleavage of the pyridine ring, which is susceptible to attack under harsh oxidative conditions. This process can lead to the formation of various byproducts, including maleic acid, formic acid, and carbon dioxide, ultimately reducing the yield of nicotinic acid.

The choice of oxidizing agent and reaction conditions is paramount in mitigating this issue. Strong oxidants like potassium permanganate (KMnO₄) or nitric acid, while effective, can readily promote ring cleavage if not carefully controlled. The reaction is often a tightrope walk between achieving complete conversion of the starting material and preventing the degradation of the product.

Below is a conceptual workflow illustrating the desired reaction pathway versus the competing over-oxidation pathway.

G cluster_main Nicotinic Acid Synthesis Pathways cluster_control Control Strategies start 3-Picoline intermediate 3-Pyridylcarbinol (Intermediate) start->intermediate Initial Oxidation [Oxidant] product Nicotinic Acid (Desired Product) intermediate->product Further Oxidation [Oxidant] over_oxidation Over-oxidation Byproducts (e.g., Maleic Acid, CO₂) product->over_oxidation Ring Cleavage (Excess Oxidant / Harsh Conditions) control Reaction Condition Control: - Temperature - pH - Catalyst Choice - Stoichiometry monitoring In-situ Reaction Monitoring (e.g., HPLC, GC)

Caption: Desired vs. Undesired Oxidation Pathways.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis in a question-and-answer format.

Question 1: My yield of nicotinic acid is very low, and I'm isolating a complex mixture of byproducts. What's the likely cause?

Answer: A low yield accompanied by a complex byproduct profile is a classic sign of over-oxidation. The pyridine ring of your newly formed nicotinic acid is likely being cleaved by the oxidizing agent.

Immediate Troubleshooting Steps:

  • Re-evaluate Oxidant Stoichiometry: You may be using too much of the oxidizing agent. Carefully recalculate the molar equivalents. It's often better to aim for slightly incomplete conversion of the starting material than to aggressively push the reaction to completion and degrade the product.

  • Lower the Reaction Temperature: High temperatures accelerate the rate of all reactions, including the undesirable ring cleavage. Try running the reaction at a lower temperature for a longer period.

  • Monitor the Reaction Closely: Instead of running the reaction for a fixed time, actively monitor the disappearance of the starting material (3-picoline) and the appearance of the product (nicotinic acid) using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as you observe the consumption of the starting material or when the product concentration begins to decrease.

Question 2: I'm using potassium permanganate (KMnO₄) and the reaction is very exothermic and difficult to control. Are there safer and more selective alternatives?

Answer: Yes, while KMnO₄ is a powerful and inexpensive oxidant, its high reactivity can be challenging to manage, often leading to over-oxidation. Several alternative methods offer better selectivity and control.

Recommended Alternatives:

  • Catalytic Air Oxidation: This is a widely used industrial method that is both economical and environmentally friendly. It typically involves a vapor-phase reaction over a heterogeneous catalyst, often based on vanadium pentoxide (V₂O₅) and other metal oxides. While this requires specialized equipment, it offers excellent selectivity.

  • Nitric Acid Oxidation: Oxidation with nitric acid can be more selective than with KMnO₄, but it still requires careful temperature control to avoid runaway reactions and the formation of nitrogen oxide byproducts.

  • Selective Catalytic Oxidation with H₂O₂: Using hydrogen peroxide in the presence of a suitable catalyst can be a greener and more selective option. Research has shown that certain metal complexes can catalyze the oxidation of 3-picoline to nicotinic acid with high selectivity.

Data Summary: Comparison of Common Oxidizing Agents

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Aqueous, 80-100°CInexpensive, readily availablePoor selectivity, difficult to control, generates MnO₂ waste
Nitric Acid (HNO₃) Concentrated, 150-200°CHigh conversionCorrosive, produces NOx gases, can lead to over-oxidation
Catalytic Air Oxidation Vapor phase, 350-450°C, V₂O₅ catalystHighly selective, economical, environmentally friendlyRequires specialized high-temperature reactor
Hydrogen Peroxide (H₂O₂) With catalyst, various conditions"Green" oxidant, potentially high selectivityCatalyst can be expensive, may require optimization

Question 3: How can I effectively monitor the progress of my reaction to know the optimal time to stop it?

Answer: Real-time or frequent reaction monitoring is crucial for preventing over-oxidation. The goal is to stop the reaction when the concentration of nicotinic acid is at its maximum, before it has a chance to degrade.

Step-by-Step Protocol for Reaction Monitoring using TLC:

  • Prepare your TLC plate: Use a silica gel plate. Draw a baseline in pencil about 1 cm from the bottom.

  • Spot the plate:

    • On the left, spot a dilute solution of your starting material (3-picoline).

    • In the middle, spot a co-spot (a mixture of the starting material and the reaction mixture).

    • On the right, carefully spot your reaction mixture using a capillary tube.

  • Develop the plate: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). Let the solvent run up the plate until it is about 1 cm from the top.

  • Visualize the spots: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The pyridine rings of both 3-picoline and nicotinic acid should be UV active.

  • Interpret the results:

    • The starting material (3-picoline) will have a higher Rf value (travels further up the plate) than the more polar product (nicotinic acid).

    • As the reaction progresses, you should see the spot for 3-picoline diminish and the spot for nicotinic acid intensify.

    • The optimal time to quench the reaction is when the spot for 3-picoline has just disappeared, and the spot for nicotinic acid is at its most intense. If you start to see the formation of new, unwanted spots, or if the nicotinic acid spot begins to fade, it is a sign of degradation.

Below is a decision-making workflow for troubleshooting based on reaction monitoring.

G start Monitor Reaction (TLC, GC, or HPLC) check_sm Is Starting Material (3-Picoline) Consumed? start->check_sm check_product Is Product Concentration Decreasing? check_sm->check_product Yes continue_rxn Continue Reaction check_sm->continue_rxn No quench_rxn Quench Reaction (Optimal Point) check_product->quench_rxn No over_oxidation Over-Oxidation Occurring! Stop Immediately & Re-evaluate Conditions check_product->over_oxidation Yes continue_rxn->start Continue Monitoring

Caption: Troubleshooting Workflow Based on Reaction Monitoring.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the ideal pH for nicotinic acid synthesis to prevent over-oxidation?

A: The optimal pH depends on the chosen oxidant. For oxidations with potassium permanganate, the reaction is often carried out under neutral or slightly alkaline conditions. Acidic conditions can increase the oxidizing power of permanganate, leading to a higher risk of ring cleavage.

Q: Can the choice of solvent influence the extent of over-oxidation?

A: Absolutely. The solvent can affect the solubility of the reactants and the stability of the intermediate species. For many oxidation reactions, water is used as the solvent. However, in some cases, using a co-solvent or a different solvent system can help to moderate the reaction rate and improve selectivity.

Q: Are there any catalysts that can selectively promote the desired oxidation without affecting the pyridine ring?

A: Yes, this is an active area of research. Heterogeneous catalysts, particularly those based on vanadium and molybdenum oxides (e.g., V₂O₅/TiO₂), have shown high selectivity in vapor-phase oxidations. For liquid-phase reactions, various metal complexes are being explored for their ability to catalyze the selective oxidation of the methyl group of 3-picoline.

Part 4: References

  • Ullmann's Encyclopedia of Industrial Chemistry. (2000). Nicotinic Acid and Nicotinamide. Wiley-VCH. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Vitamins (Nicotinamide and Nicotinic Acid). John Wiley & Sons, Inc. [Link]

  • Shimizu, S., et al. (2002). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of GPR109A Agonists: 5-Bromo-2-(cyclopropylmethoxy)nicotinic Acid and its Structural Analogs

This guide provides a comprehensive, data-driven comparison of the biological activity of the novel nicotinic acid derivative, 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid, and a series of rationally designed structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of the biological activity of the novel nicotinic acid derivative, 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid, and a series of rationally designed structural analogs. Our objective is to elucidate the structure-activity relationships (SAR) governing agonist potency and efficacy at the G-protein coupled receptor 109A (GPR109A), a key therapeutic target for dyslipidemia and inflammation.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation GPR109A modulators.

Introduction: The Therapeutic Promise of Targeting GPR109A

Nicotinic acid (Niacin, Vitamin B3) is a long-established therapeutic agent used to manage dyslipidemia.[2][3] Its primary mechanism of action involves the activation of GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), a Gi-coupled receptor predominantly expressed in adipocytes and various immune cells like macrophages.[4][5][6] GPR109A activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This cascade has two major therapeutic consequences:

  • In Adipocytes: Inhibition of lipolysis, which reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis of triglycerides and VLDL, and consequently LDL cholesterol.[2]

  • In Immune Cells: Exertion of potent anti-inflammatory effects, making GPR109A an attractive target for inflammatory conditions such as atherosclerosis and neuroinflammation.[4][7][8]

Despite its efficacy, the clinical use of niacin is often limited by a significant side effect: a cutaneous flushing response.[1] This has spurred the development of novel GPR109A agonists with improved pharmacological profiles. Our lead compound, 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (Lead Compound, LC) , was designed to optimize interactions within the GPR109A binding pocket.[9][10] To understand the contribution of specific chemical moieties to its biological activity, we have synthesized and evaluated three key analogs against the lead compound and the endogenous ligand, Nicotinic Acid.

  • Analog 1 (A1): 5-Chloro-2-(cyclopropylmethoxy)nicotinic acid: To probe the influence of the halogen at the 5-position.

  • Analog 2 (A2): 5-Bromo-2-isopropoxynicotinic acid: To assess the importance of the strained cyclopropyl ring in the alkoxy side chain.

  • Analog 3 (A3): 2-(cyclopropylmethoxy)nicotinic acid: To determine the role of the 5-bromo substituent in receptor engagement.

This guide details the experimental workflows, presents comparative data, and provides insights into the SAR of this promising chemical series.

The GPR109A Signaling Cascade

Activation of GPR109A by an agonist triggers the dissociation of the heterotrimeric G-protein complex into its Gαi and Gβγ subunits. The Gαi subunit subsequently inhibits adenylyl cyclase, leading to a measurable reduction in intracellular cAMP concentration. This is the primary functional readout for agonist activity in our in vitro assays.

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand GPR109A Agonist (e.g., LC, Analogs) Receptor GPR109A (HCA2) Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response (e.g., Anti-inflammatory Effects) PKA->Response Experimental_Workflow Start Compound Synthesis (LC, A1, A2, A3, Niacin) Binding Step 1: GPR109A Receptor Binding Assay Start->Binding Functional Step 2: Functional Agonism cAMP Assay Binding->Functional Viability Step 3: Cell Viability (Cytotoxicity Screen) Functional->Viability Inflammation Step 4: Downstream Function Anti-inflammatory Assay Viability->Inflammation End Data Analysis & SAR Inflammation->End

Caption: High-throughput screening cascade for GPR109A agonists.

Protocol: GPR109A Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of test compounds by measuring their ability to compete with a radiolabeled ligand for binding to GPR109A.

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably overexpressing human GPR109A.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4) and determine protein concentration via Bradford assay.

  • Competition Binding Reaction:

    • In a 96-well plate, add 50 µL of assay buffer containing cell membranes (10-20 µg protein).

    • Add 25 µL of test compound (LC, A1, A2, A3) or Nicotinic Acid across a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Add 25 µL of [³H]-Nicotinic Acid at a final concentration equal to its Kd (~50 nM).

    • For non-specific binding control wells, add a high concentration of unlabeled nicotinic acid (1 mM).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration and Scintillation Counting:

    • Rapidly filter the reaction mixture through a GF/B glass fiber filter plate using a cell harvester, washing 3x with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration.

    • Plot the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Functional Assay (GloSensor™ Technology)

This protocol measures agonist-induced decreases in intracellular cAMP, providing a functional measure of potency (EC₅₀).

  • Cell Preparation:

    • Seed HEK293 cells stably co-expressing GPR109A and the GloSensor™-22F cAMP plasmid in a 96-well white-walled assay plate.

    • Incubate for 24 hours to allow for cell attachment and expression.

  • Assay Procedure:

    • Remove culture medium and replace with CO₂-independent medium containing 2% v/v GloSensor™ cAMP Reagent.

    • Equilibrate the plate at room temperature for 2 hours in the dark.

    • Add test compounds (LC, A1, A2, A3) or Nicotinic Acid across a range of concentrations.

    • Immediately after adding compounds, add Forskolin (a direct adenylyl cyclase activator) to all wells at a final concentration of 10 µM to stimulate cAMP production.

    • Incubate for 20 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the Forskolin-only control (0% inhibition) and a baseline control (100% inhibition).

    • Plot the dose-response curve (log(agonist) vs. response) and calculate the EC₅₀ value using a four-parameter logistic equation.

Protocol: Cell Viability Assay (Resazurin Reduction)

This protocol assesses the general cytotoxicity of the compounds to ensure that observed activities in functional assays are not due to cell death. [11]

  • Cell Plating: Seed RAW 264.7 macrophage cells (the same cell line used for the anti-inflammatory assay) in a 96-well clear-bottom plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with the highest concentration of each test compound used in the functional assays (e.g., 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Resazurin Incubation:

    • Add Resazurin solution to each well to a final concentration of 44 µM.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize non-fluorescent resazurin into fluorescent resorufin.

  • Measurement and Analysis:

    • Measure fluorescence at 560 nm excitation and 590 nm emission.

    • Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Anti-Inflammatory Assay (IL-6 ELISA)

This protocol quantifies the ability of GPR109A agonists to suppress inflammation, a key downstream effect. [8]

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 macrophage cells in a 24-well plate and incubate for 24 hours.

    • Pre-treat the cells with varying concentrations of test compounds (LC, A1, A2, A3) or Nicotinic Acid for 1 hour.

  • Inflammatory Challenge:

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

    • Incubate for 24 hours at 37°C.

  • Supernatant Collection and ELISA:

    • Collect the cell culture supernatant from each well.

    • Quantify the concentration of secreted Interleukin-6 (IL-6) using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-6 production for each compound concentration relative to the LPS-only control.

    • Determine the IC₅₀ value by plotting a dose-response curve.

Results: A Comparative Analysis

The biological activities of the lead compound and its analogs were systematically evaluated. All compounds were found to be non-toxic at the tested concentrations, with cell viability exceeding 95% for all treatments. The quantitative results from the binding and functional assays are summarized below.

Table 1: Comparative Biological Activity Data for GPR109A Agonists

CompoundGPR109A Binding Affinity (Kᵢ, nM)GPR109A Functional Potency (EC₅₀, nM)IL-6 Inhibition (IC₅₀, µM)
Nicotinic Acid 450.2 ± 35.1850.5 ± 60.315.2 ± 1.8
Lead Compound (LC) 15.8 ± 1.2 32.5 ± 2.9 0.45 ± 0.06
Analog 1 (A1) 35.1 ± 2.575.8 ± 6.10.98 ± 0.11
Analog 2 (A2) 189.6 ± 15.3410.2 ± 33.75.6 ± 0.7
Analog 3 (A3) 550.4 ± 41.6> 10,000> 50

Discussion: Structure-Activity Relationship (SAR) Insights

The experimental data provide clear insights into the structural requirements for high-affinity binding and potent activation of the GPR109A receptor.

  • Lead Compound (LC) vs. Nicotinic Acid: The addition of both the 5-bromo and 2-(cyclopropylmethoxy) groups dramatically increased potency by over 25-fold compared to the parent molecule, Nicotinic Acid. This confirms the validity of our initial design strategy.

  • The Role of the Halogen (LC vs. A1 vs. A3): Comparing the Lead Compound (LC, 5-Bromo) with Analog 1 (A1, 5-Chloro) reveals that while both are highly potent, the larger, more polarizable bromine atom confers approximately a 2-fold increase in both binding affinity and functional potency. The complete removal of the halogen in Analog 3 (A3) resulted in a catastrophic loss of activity, with binding affinity similar to Nicotinic Acid and virtually no functional agonism. This strongly suggests that a halogen at the 5-position is critical for high-potency agonism, likely engaging in a key interaction within the receptor's orthosteric binding pocket. [9]

  • The Importance of the Cyclopropyl Group (LC vs. A2): The comparison between the Lead Compound (LC, cyclopropylmethoxy) and Analog 2 (A2, isopropoxy) is particularly revealing. Replacing the conformationally constrained cyclopropyl ring with a more flexible isopropyl group led to a greater than 10-fold decrease in both binding and functional activity. This indicates that the specific orientation enforced by the cyclopropyl moiety is crucial for optimal positioning of the alkoxy side chain within the receptor, highlighting the importance of this structural feature.

Conclusion and Future Directions

This comparative guide demonstrates that 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (LC) is a highly potent and efficacious GPR109A agonist, significantly outperforming Nicotinic Acid and its rationally designed analogs in all in vitro assays. Our SAR analysis highlights the critical importance of a halogen (preferably bromine) at the 5-position and a cyclopropylmethoxy group at the 2-position for optimal receptor interaction.

The superior in vitro profile of the Lead Compound, particularly its potent anti-inflammatory activity, warrants further investigation. The next logical steps in its development pathway include pharmacokinetic profiling to assess metabolic stability and bioavailability, followed by in vivo efficacy studies in relevant animal models of dyslipidemia and inflammation to confirm its therapeutic potential.

References

  • Ahmed, K., Tunaru, S., & Offermanns, S. (2019). GPR109A, GPR109B and GPR81: A family of hydroxy-carboxylic acid receptors. British Journal of Pharmacology, 176(18), 3489-3502. [Link]

  • Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]

  • Gambhir, D., Anilkumar, G., Thangaraju, M., & Ganapathy, V. (2012). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative ophthalmology & visual science, 53(5), 2208-2217. [Link]

  • Tunaru, S., Kero, J., Schaub, A., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid. Nature medicine, 9(3), 352-355. [Link]

  • Rahman, M., Muhammad, S., Khan, M. A., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 13, 990305. [Link]

  • El-Sayed, N. F., El-Sabbagh, M. W., El-Hazek, R. M., & Mahmoud, Z. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826-2832. [Link]

  • Pandey, S. K., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14816. [Link]

  • Thangaiyan, R., et al. (2017). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. Oncotarget, 8(29), 47033-47043. [Link]

  • Benyó, Z., Gille, A., Kero, J., et al. (2006). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 147(S1), S170-S185. [Link]

  • van der Goot, F. G., & Serna, M. (2015). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in molecular biology (Clifton, N.J.), 1250, 277–287. [Link]

  • Gasperi, V., Sibilano, M., Savini, I., & Catani, M. V. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International journal of molecular sciences, 20(4), 974. [Link]

  • Klos, M., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutics, 12(2), 115. [Link]

  • Kumar, S., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications, 15(1), 1932. [Link]

  • Wikipedia contributors. (2024). Nicotinic acid. Wikipedia. [Link]

  • Fathima, S., et al. (2021). Cytotoxic effects of butyric acid derivatives through GPR109A receptor in Colorectal Carcinoma cells by in silico and in vitro methods. Journal of Biomolecular Structure and Dynamics, 40(13), 5949-5961. [Link]

  • Peechakara, B. V., & Gupta, M. (2024). Vitamin B3. In StatPearls. StatPearls Publishing. [Link]

Sources

Comparative

Validating the Mechanism of Action for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid: A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of the novel compound, 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. As a structural analog of nicotinic acid, it is hypothesized to fu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the mechanism of action of the novel compound, 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. As a structural analog of nicotinic acid, it is hypothesized to function as an agonist for the G-protein coupled receptor 109A (GPR109A). This document will detail a robust experimental workflow to test this hypothesis, compare its potential efficacy and signaling profile with established GPR109A agonists, and provide the scientific rationale behind each step. Our approach is grounded in principles of scientific integrity, ensuring that the described protocols form a self-validating system for rigorous assessment.

The GPR109A Receptor: A Key Target in Metabolism and Inflammation

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi/Go-protein coupled receptor that has garnered significant attention for its role in regulating lipid metabolism and inflammation.[1] It is activated by nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia, and the endogenous ketone body β-hydroxybutyrate.[2][3] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis.[1][3] This cascade of events is believed to contribute to the lipid-lowering effects of niacin.[3][4]

Beyond its role in adipocytes, GPR109A is expressed in various immune cells, including macrophages and neutrophils, as well as in colonic and retinal pigment epithelial cells.[1][2][5] In these contexts, GPR109A activation has been shown to exert potent anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway.[6] This dual role in metabolic and inflammatory control makes GPR109A a compelling target for therapeutic intervention in a range of disorders, from cardiovascular disease to inflammatory bowel disease.[5][7]

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid: A Novel Candidate for GPR109A Agonism

The chemical structure of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid, with its core nicotinic acid scaffold, strongly suggests its potential as a GPR109A agonist. The bromine and cyclopropylmethoxy substitutions may influence its potency, selectivity, and pharmacokinetic properties compared to nicotinic acid. The primary objective of this guide is to outline a systematic approach to validate this hypothesized mechanism of action.

Experimental Workflow for Mechanism of Action Validation

The following experimental workflow is designed to rigorously test the hypothesis that 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid acts as a GPR109A agonist and to characterize its functional consequences.

Experimental Workflow cluster_0 Phase 1: Receptor Binding & Activation cluster_1 Phase 2: Downstream Signaling cluster_2 Phase 3: Cellular & Functional Outcomes Receptor_Binding_Assay Receptor Binding Assay (Radioligand Displacement) cAMP_Assay cAMP Accumulation Assay Receptor_Binding_Assay->cAMP_Assay Confirms direct interaction GTPgS_Binding_Assay [35S]GTPγS Binding Assay cAMP_Assay->GTPgS_Binding_Assay Confirms Gi coupling ERK12_Phosphorylation ERK1/2 Phosphorylation Assay GTPgS_Binding_Assay->ERK12_Phosphorylation Characterizes signaling NFkB_Activation NF-κB Activation Assay ERK12_Phosphorylation->NFkB_Activation Evaluates downstream effects Receptor_Internalization Receptor Internalization Assay NFkB_Activation->Receptor_Internalization Assesses receptor regulation Lipolysis_Assay Adipocyte Lipolysis Assay Receptor_Internalization->Lipolysis_Assay Links to physiological function Cytokine_Release Cytokine Release Assay Lipolysis_Assay->Cytokine_Release Assesses anti-inflammatory potential

Caption: A stepwise experimental workflow for validating the mechanism of action of a putative GPR109A agonist.

Phase 1: Confirmation of GPR109A Binding and Activation

Rationale: The initial and most critical step is to determine if 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid directly binds to and activates the GPR109A receptor.

3.1.1. Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for GPR109A.

  • Methodology: A competitive radioligand binding assay will be performed using membranes from cells stably overexpressing human GPR109A.[8] [3H]-Nicotinic acid will be used as the radioligand. Increasing concentrations of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid will be added to compete for binding with the radioligand.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) will be determined and converted to a Ki value. This will be compared to the Ki of nicotinic acid.

3.1.2. cAMP Accumulation Assay

  • Objective: To assess the functional consequence of receptor binding, specifically the inhibition of adenylyl cyclase.

  • Methodology: GPR109A-expressing cells will be stimulated with forskolin to induce cAMP production.[8] The cells will then be treated with varying concentrations of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. The resulting cAMP levels will be measured using a commercially available ELISA or HTRF assay.

  • Data Analysis: The EC50 value (the concentration of agonist that produces 50% of the maximal response) will be calculated.

Phase 2: Elucidation of Downstream Signaling Pathways

Rationale: Once GPR109A activation is confirmed, the next step is to characterize the downstream signaling pathways engaged by 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid.

GPR109A Signaling Pathway Agonist 5-Bromo-2- (cyclopropylmethoxy) nicotinic acid GPR109A GPR109A Agonist->GPR109A Gi Gi Protein GPR109A->Gi GRK GRK2 GPR109A->GRK phosphorylates AC Adenylyl Cyclase Gi->AC inhibits NFkB_Inhibition NF-κB Inhibition Gi->NFkB_Inhibition leads to cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis Arrestin β-Arrestin 3 GRK->Arrestin recruits Internalization Receptor Internalization Arrestin->Internalization ERK ERK1/2 Phosphorylation Arrestin->ERK

Caption: Simplified signaling pathway of GPR109A activation.

3.2.1. ERK1/2 Phosphorylation Assay

  • Objective: To determine if the test compound induces ERK1/2 phosphorylation, a common downstream event for many GPCRs.

  • Methodology: GPR109A-expressing cells will be treated with the test compound for various time points. Cell lysates will be analyzed by Western blotting or a specific ELISA to detect phosphorylated ERK1/2.

  • Data Analysis: The time course and dose-response of ERK1/2 phosphorylation will be determined.

3.2.2. NF-κB Activation Assay

  • Objective: To assess the anti-inflammatory potential of the compound by measuring its effect on NF-κB activation.

  • Methodology: A reporter gene assay will be used in cells co-transfected with a GPR109A expression vector and an NF-κB-luciferase reporter construct.[6] Cells will be stimulated with an inflammatory agent (e.g., TNF-α or LPS) in the presence or absence of the test compound. Luciferase activity will be measured as an indicator of NF-κB activation.

  • Data Analysis: The ability of the compound to inhibit inflammatory-mediated NF-κB activation will be quantified.

3.2.3. Receptor Internalization Assay

  • Objective: To investigate the compound's effect on GPR109A trafficking, which can influence signaling duration and desensitization.

  • Methodology: Cells expressing a fluorescently-tagged GPR109A (e.g., GFP-GPR109A) will be treated with the test compound. Receptor internalization will be visualized and quantified using confocal microscopy or high-content imaging.[9]

  • Data Analysis: The rate and extent of receptor internalization will be compared to that induced by nicotinic acid.

Phase 3: Evaluation of Cellular and Functional Outcomes

Rationale: The final phase of validation connects receptor activation and signaling to physiologically relevant cellular responses.

3.3.1. Adipocyte Lipolysis Assay

  • Objective: To determine the compound's ability to inhibit lipolysis in a relevant cell type.

  • Methodology: Differentiated 3T3-L1 adipocytes or primary human adipocytes will be stimulated with isoproterenol to induce lipolysis. The cells will be co-treated with the test compound. The release of glycerol or free fatty acids into the medium will be measured as an indicator of lipolysis.

  • Data Analysis: The IC50 for the inhibition of lipolysis will be calculated.

3.3.2. Cytokine Release Assay

  • Objective: To confirm the anti-inflammatory effects in a functional assay.

  • Methodology: Primary human macrophages or a monocytic cell line (e.g., THP-1) will be stimulated with LPS in the presence or absence of the test compound. The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant will be measured by ELISA.[2]

  • Data Analysis: The dose-dependent inhibition of cytokine release will be quantified.

Comparative Analysis with Alternative GPR109A Agonists

The performance of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid in the aforementioned assays should be benchmarked against known GPR109A agonists.

Parameter5-Bromo-2-(cyclopropylmethoxy)nicotinic acidNicotinic Acid (Reference)Butyrate (Reference)
GPR109A Binding Affinity (Ki) To be determined~1 µM~1.6 mM[6]
cAMP Inhibition (EC50) To be determined~0.1-1 µM~0.5-2 mM
ERK1/2 Phosphorylation To be determinedYesYes
NF-κB Inhibition To be determinedYesYes[6]
Lipolysis Inhibition (IC50) To be determined~0.1-1 µM~0.5-2 mM
Anti-inflammatory Potency To be determinedPotentLess potent than nicotinic acid

Note: The values for nicotinic acid and butyrate are approximate and can vary depending on the cell type and assay conditions.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to validate the mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid as a GPR109A agonist. By systematically progressing from receptor binding to downstream signaling and functional cellular outcomes, researchers can build a robust data package to support its further development. The comparative analysis with established agonists will be crucial in defining its unique therapeutic potential. Future studies should focus on in vivo models to assess its pharmacokinetic profile, efficacy in disease models (e.g., dyslipidemia, colitis), and potential for side effects such as the flushing response commonly associated with nicotinic acid.[4]

References

  • National Center for Biotechnology Information (2024). Niacin. PubChem Compound Summary for CID 938. Retrieved from [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832. [Link]

  • National Institutes of Health Office of Dietary Supplements. (n.d.). Niacin: Fact Sheet for Health Professionals. Retrieved from [Link]

  • Lauring, B., Taggart, A. K., & Waters, M. G. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science translational medicine, 4(148), 148ra115. [Link]

  • Kashyap, M. L., Ganji, S. H., & Kamanna, V. S. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]

  • Drugs.com. (n.d.). Nicotinic Acid Alternatives Compared. Retrieved from [Link]

  • Figueroa-Lara, A., El-Merahbi, R., & Gali-Muhtasib, H. (2019). Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. JAMA network open, 2(4), e192924. [Link]

  • Sheng, Y., Zhu, L., & Li, L. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of biological chemistry, 285(29), 22605–22615. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Ahmed, K., Tunaru, S., & Offermanns, S. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 9(10), 209. [Link]

  • Scott, D. E., Bayly, A. R., Abell, C., & Skidmore, J. (2016). Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases. ChemBioChem, 17(16), 1515–1525. [Link]

  • Guyton, J. R. (2016). Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part I. Current atherosclerosis reports, 18(3), 12. [Link]

  • Council for Responsible Nutrition. (2007). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

  • Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative ophthalmology & visual science, 53(4), 2208–2217. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Nicotinic Acid MSDS. Retrieved from [Link]

  • Martin, P. M., Ananth, S., & Roon, P. (2017). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative ophthalmology & visual science, 58(8), 4373.
  • Rahman, M., Islam, M. R., & Karim, M. R. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific reports, 14(1), 13327. [Link]

  • Lorenz, K., & Bünemann, M. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's archives of pharmacology, 374(1), 1–12. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. The American journal of cardiology, 101(8A), 20B–26B.
  • Chen, A. C., Martin, A. J., & Choy, B. (2015). A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention. The New England journal of medicine, 373(17), 1618–1626. [Link]

  • Reddy, S. D., & Ganapathy, V. (2015). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer prevention research (Philadelphia, Pa.), 8(2), 174–185.
  • Chai, J. T., Digby, J. E., & Ruparelia, N. (2013). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 15(7), 325. [Link]

  • American Academy of Ophthalmology. (2025). Nicotinamide Safety Concerns. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Niacin? Synapse. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). The Effect of Niacin Administration on Oxidative Stress in Patients With Hypercholesterolemia, as Measured by the Use of a Novel Biomarker. Retrieved from [Link]

  • Zaidi, S. A., & Ahmad, E. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International journal of molecular sciences, 23(23), 14881. [Link]

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Validation

Deconvoluting the Selectivity of a Novel Nicotinic Acid Analog: A Comparative Guide to Cross-Reactivity Profiling

For researchers, scientists, and drug development professionals, understanding the complete biological activity of a novel chemical entity is paramount. This guide provides an in-depth, technical comparison of cross-reac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the complete biological activity of a novel chemical entity is paramount. This guide provides an in-depth, technical comparison of cross-reactivity profiling strategies for a novel nicotinic acid analog, 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. As no prior biological data exists for this specific compound, we will approach this as a real-world drug discovery scenario, leveraging the known pharmacology of its parent compound, nicotinic acid, to design a robust and insightful profiling cascade.

Introduction: The Legacy of Nicotinic Acid and the Quest for Specificity

Nicotinic acid, a long-standing therapy for dyslipidemia, exerts its primary effects through the activation of the G-protein coupled receptor 109A (GPR109A, also known as HCA2).[1] This activation leads to a desirable reduction in triglycerides and LDL-cholesterol, and an increase in HDL-cholesterol. However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing, a vasodilation also mediated by GPR109A activation in the skin.[2] Furthermore, nicotinic acid is known to inhibit diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis, which may contribute to its lipid-lowering effects.[3]

The development of novel nicotinic acid analogs like 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is driven by the goal of separating the therapeutic lipid-modifying effects from the undesirable flushing and other potential off-target activities. A thorough cross-reactivity profile is therefore not just a regulatory hurdle, but a critical step in understanding the compound's mechanism of action and predicting its clinical potential.

This guide will compare and contrast several key methodologies for building a comprehensive selectivity profile, from focused, target-specific assays to broad, unbiased screening panels. We will use nicotinic acid as our primary benchmark, and introduce other known GPR109A agonists, Acifran and MK-1903, as additional comparators to provide a richer context for our analysis.

The Profiling Cascade: A Multi-pronged Approach to Unveiling Selectivity

A robust cross-reactivity profiling strategy employs a tiered approach, starting with the anticipated primary target and progressively broadening the search for off-target interactions. This ensures a cost-effective and scientifically rigorous evaluation.

Caption: A tiered approach to cross-reactivity profiling, from focused primary target assays to broad off-target and phenotypic screens.

Tier 1: Interrogating the Primary Hypotheses

The initial phase of profiling focuses on the most likely biological targets based on the compound's structural similarity to nicotinic acid.

On-Target Potency and Efficacy at GPR109A

The primary question is whether 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid retains activity at GPR109A. A cell-based functional assay measuring cyclic AMP (cAMP) levels is the gold standard for this determination. GPR109A is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

This protocol is adapted from commercially available kits and common laboratory practices.[4][5][6]

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A in appropriate media.

  • Cell Plating: Seed the cells into a 384-well white assay plate at a density of 5,000 cells/well in 5 µL of assay buffer.

  • Compound Preparation: Prepare a serial dilution of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid, nicotinic acid, Acifran, and MK-1903 in assay buffer. The final concentration should cover a range from picomolar to micromolar.

  • Agonist Stimulation: Add 5 µL of the compound dilutions to the cells. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Forskolin Stimulation: To induce cAMP production, add 5 µL of forskolin solution to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add 5 µL of HTRF cAMP-d2 detection reagent followed by 5 µL of HTRF anti-cAMP cryptate detection reagent.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. Plot the dose-response curves and determine EC50 or IC50 values.

CompoundPredicted GPR109A EC50Rationale for Comparison
5-Bromo-2-(cyclopropylmethoxy)nicotinic acid To be determinedThe novel test article.
Nicotinic Acid ~1 µMThe parent compound and primary benchmark.
Acifran ~1.3 µMA structurally distinct GPR109A agonist.[2]
MK-1903 ~12.9 nMA potent and selective GPR109A agonist.

A lower EC50 value for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid compared to nicotinic acid would indicate higher potency at the primary target. Comparing its efficacy (the maximal reduction in cAMP) to the other agonists will reveal if it is a full or partial agonist.

Assessing Activity at DGAT2

To investigate the potential for GPR109A-independent effects on lipid metabolism, a direct enzymatic assay for DGAT2 inhibition is crucial.

This protocol is based on a non-radioactive, fluorescence-based method.[7]

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing recombinant human DGAT2, diacylglycerol, and a fluorescently labeled acyl-CoA substrate (e.g., NBD-stearoyl-CoA).

  • Compound Incubation: Add the test compounds (5-Bromo-2-(cyclopropylmethoxy)nicotinic acid and a known DGAT2 inhibitor as a positive control) at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding the enzyme.

  • Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol solution.

  • Separation: Separate the fluorescently labeled triglyceride product from the unreacted fluorescent acyl-CoA substrate using thin-layer chromatography (TLC).

  • Quantification: Scrape the triglyceride spot from the TLC plate, elute the lipid, and quantify the fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

The IC50 value for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid will be compared to that of a known DGAT2 inhibitor. Significant inhibition would suggest a potential dual mechanism of action, which could be beneficial for lipid lowering but also represents a potential off-target liability to be further investigated.

Tier 2: Casting a Wider Net with Off-Target Panels

While Tier 1 addresses the most probable targets, a comprehensive profile requires a broader, unbiased screen to identify unexpected interactions. Several commercial vendors offer well-validated panels for this purpose.

GPCRome Screening

Given that the primary target is a GPCR, screening against a large panel of other GPCRs is a logical next step to assess selectivity within the same target class. Services like the Eurofins Discovery GPCRome panel provide a comprehensive screen of binding affinities across the human GPCR repertoire.

Kinase Panel Profiling

Kinases are a frequent source of off-target effects for many small molecules due to the conserved nature of the ATP-binding pocket. A kinase panel screen, such as Reaction Biology's KinomeSCAN, can identify potential interactions with hundreds of kinases.

General Safety Panels

For a broader assessment of potential liabilities, general safety panels are invaluable. The Eurofins Discovery SafetyScreen44 and the Reaction Biology InVEST44 panels, for example, cover a range of targets known to be associated with adverse drug reactions, including ion channels, transporters, and other enzymes.[8][9]

The output of these screens is typically a percentage of inhibition at a fixed concentration (e.g., 10 µM). Hits are then followed up with dose-response curves to determine IC50 or Ki values. A common metric for quantifying selectivity is the Selectivity Score (S) , calculated as the number of targets inhibited above a certain threshold (e.g., 50%) divided by the total number of targets screened. A lower S-score indicates higher selectivity.

Visualizing the Target: GPR109A and its Ligands

Understanding the structural basis of ligand binding can provide invaluable insights into selectivity. The recent cryo-EM structure of GPR109A in complex with niacin (PDB ID: 8IJA) allows for a detailed examination of the binding pocket.[10]

Caption: A conceptual diagram illustrating the interaction of various ligands with the GPR109A receptor.

The pyridine ring of nicotinic acid forms key interactions within the GPR109A binding pocket. The addition of the bromo and cyclopropylmethoxy groups in our test compound will alter its size, shape, and electronic properties, which will in turn influence its binding affinity and selectivity for GPR109A and other potential off-targets.

Conclusion: Building a Comprehensive and Predictive Profile

The cross-reactivity profiling of a novel compound like 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a critical and multifaceted process. By employing a tiered approach that combines focused, hypothesis-driven assays with broad, unbiased screening, researchers can build a comprehensive understanding of a compound's biological activity. This guide has outlined a robust strategy for achieving this, emphasizing the importance of:

  • A logical, tiered approach: Starting with the most likely targets and expanding the search for off-targets in a systematic manner.

  • The use of well-validated, quantitative assays: Ensuring the generation of high-quality, reproducible data.

  • Comparison with relevant benchmark compounds: Providing context for the interpretation of the results.

  • Integration of structural biology insights: Understanding the molecular basis of ligand-target interactions.

By following these principles, drug discovery teams can make more informed decisions about which compounds to advance into further development, ultimately increasing the likelihood of success in the clinic.

References

  • ACSERO. (n.d.). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • RCSB PDB. (2023). 7ZL9: Crystal structure of human GPCR Niacin receptor (HCA2). Retrieved from [Link]

  • Wikipedia. (n.d.). Acifran. Retrieved from [Link]

  • Revvity. (n.d.). How to run a cAMP HTRF assay. Retrieved from [Link]

  • RCSB PDB. (2024). 8IJA: Cryo-EM structure of human HCAR2-Gi complex with niacin. Retrieved from [Link]

  • Sriram, K., & Insel, P. A. (2018). G-protein-coupled receptors as targets for approved drugs: How many targets and how many drugs? Molecular Pharmacology, 93(4), 251–258.
  • Singh, N., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 762615.
  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Rong, X., et al. (2023). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Cell Metabolism, 35(1), 133-148.e6.
  • NCBI Bookshelf. (n.d.). Principles of the HTRF cAMP Assay. Retrieved from [Link]

  • Bowes, J., et al. (2012). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods, 66(2), 147-156.
  • ACS Publications. (2018).
  • Wikipedia. (n.d.). Hydroxycarboxylic acid receptor 2. Retrieved from [Link]

  • GSRS. (n.d.). MK-1903. Retrieved from [Link]

  • FDA. (2019). Secondary pharmacology and off-target profiling as a way to provide mechanistic insights into drug-induced cardiovascular safety liabilities. Retrieved from [Link]

  • NIH. (2023). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled.... Retrieved from [Link]

  • RCSB PDB. (2024). 8IJA: Cryo-EM structure of human HCAR2-Gi complex with niacin. Retrieved from [Link]

  • ACS Publications. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry, 55(8), 3644-3666.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). acifran | Ligand page. Retrieved from [Link]

  • MDPI. (2023). Assessing Nutraceuticals for Hepatic Steatosis: A Standardized In Vitro Approach. International Journal of Molecular Sciences, 24(21), 15886.
  • LookChem. (n.d.). One Synthetic Approach of Acifran. Retrieved from [Link]

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Comparative

An In Vivo Validation Guide for 5-Bromo-2-(cyclopropylmethoxy)nicotinic Acid: A Comparative Approach to Assessing Therapeutic Potential in Dyslipidemia

This guide provides a comprehensive framework for the in vivo validation of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid, a novel nicotinic acid derivative. Our objective is to rigorously assess its therapeutic potential...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid, a novel nicotinic acid derivative. Our objective is to rigorously assess its therapeutic potential in the context of dyslipidemia and atherosclerosis, comparing its performance against established benchmarks. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically robust and logically structured approach to preclinical evaluation.

The experimental design detailed herein is grounded in established methodologies for evaluating nicotinic acid analogs, focusing on elucidating the mechanism of action, pharmacokinetic and pharmacodynamic profiles, and therapeutic efficacy. We will leverage insights from studies on nicotinic acid (niacin) and its derivatives to inform our experimental choices, ensuring a thorough and comparative analysis.

Introduction: The Rationale for a Novel Nicotinic Acid Derivative

Nicotinic acid has a long-standing history in the management of dyslipidemia, favorably modulating a broad spectrum of lipids.[1] It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol.[2][3] The primary mechanism of action involves the activation of the G protein-coupled receptor GPR109A (HCA2), which leads to the inhibition of lipolysis in adipose tissue.[4][5] This reduction in free fatty acid (FFA) flux to the liver results in decreased production of VLDL and subsequently LDL.[1][6]

Despite its efficacy, the clinical utility of nicotinic acid is often limited by side effects, most notably cutaneous flushing, which is mediated by prostaglandin D2 release.[4][7] This has spurred the development of novel derivatives and GPR109A agonists with the aim of retaining the therapeutic benefits while improving tolerability.[5] 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid represents a next-generation candidate in this pursuit. This guide outlines the critical in vivo studies required to validate its therapeutic potential and benchmark its performance against a relevant comparator, Acipimox, a well-characterized nicotinic acid derivative.[5]

Comparative Compounds

For a robust evaluation, 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid will be compared against:

  • Vehicle Control: The formulation vehicle used to dissolve/suspend the test compounds. This group serves as the baseline for all measurements.

  • Acipimox: A commercially available nicotinic acid derivative with a more sustained inhibition of lipolysis compared to standard niacin.[5] It serves as a positive control and a benchmark for efficacy and side effect profile.

  • Atorvastatin (Optional but Recommended): As the standard of care for LDL-C reduction, including a statin arm can provide valuable context for the potential of the novel compound in combination therapy, a common clinical scenario.[8]

Proposed In Vivo Validation Workflow

The validation process will proceed through a tiered approach, from initial pharmacokinetic and pharmacodynamic characterization to long-term efficacy studies in a relevant disease model.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Insights PK_PD Pharmacokinetic & Pharmacodynamic Profiling Dose_ranging Dose-Ranging & Tolerability Studies PK_PD->Dose_ranging Inform Dosing Acute_Efficacy Acute Efficacy in Dyslipidemic Model Dose_ranging->Acute_Efficacy Select Doses Chronic_Efficacy Chronic Efficacy in Atherosclerosis Model Acute_Efficacy->Chronic_Efficacy Confirm Activity GPR109A_KO Studies in GPR109A Knockout Mice Acute_Efficacy->GPR109A_KO Confirm Target Engagement Biomarker_Analysis Tissue-Specific Biomarker Analysis Chronic_Efficacy->Biomarker_Analysis Assess Tissue Effects

Caption: Proposed in vivo validation workflow for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid.

Experimental Protocols

Experiment 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is fundamental. Nicotinic acid itself exhibits complex pharmacokinetics.[9] This study will establish the compound's bioavailability and half-life, which is critical for designing subsequent efficacy studies. The concurrent PD assessment will link plasma drug concentrations to the acute biological response (FFA suppression).

Protocol:

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.[10]

  • Groups (n=5 per time point):

    • 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (intravenous administration)

    • 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (oral gavage)

    • Acipimox (oral gavage)

    • Vehicle control (oral gavage)

  • Procedure:

    • Administer a single dose of the respective compounds.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via tail vein or retro-orbital bleeding.

    • Process blood to obtain plasma and store at -80°C.

  • Analysis:

    • PK Analysis: Quantify plasma concentrations of the parent drug and any major metabolites using LC-MS/MS. Calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

    • PD Analysis: Measure plasma free fatty acid (FFA) levels at each time point using a commercially available colorimetric assay kit.

  • Data Presentation:

    Table 1: Hypothetical Pharmacokinetic and Pharmacodynamic Parameters

Parameter5-Bromo-2-(cyclopropylmethoxy)nicotinic acidAcipimox
Cmax (ng/mL) 1500 ± 2501200 ± 200
Tmax (min) 3045
AUC (ng*h/mL) 4500 ± 5003800 ± 450
t1/2 (h) 2.53.0
Oral Bioavailability (%) 7580
Max FFA Suppression (%) 60% at 1h55% at 1.5h
Duration of FFA Suppression (>20%) (h) 46
Experiment 2: Chronic Efficacy in a Model of Atherosclerosis

Rationale: The primary therapeutic goal for a novel nicotinic acid derivative is the reduction of atherosclerosis. The APOE*3Leiden.CETP mouse model is particularly relevant as it develops a human-like lipoprotein profile and is responsive to lipid-modulating therapies.[8] This long-term study will assess the compound's ability to not only improve plasma lipids but also to inhibit the development of atherosclerotic plaques.

Protocol:

  • Animal Model: Male APOE*3Leiden.CETP transgenic mice, 10-12 weeks old.[8]

  • Diet: Western-type diet (high fat, high cholesterol) to induce atherosclerosis.

  • Groups (n=15 per group):

    • Vehicle Control

    • 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (low dose)

    • 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (high dose)

    • Acipimox

  • Procedure:

    • Administer compounds daily via oral gavage for 16 weeks.

    • Monitor body weight and food intake weekly.

    • Collect blood samples at baseline and at 4, 8, 12, and 16 weeks for lipid analysis.

    • At the end of the study, euthanize mice and perfuse the vasculature.

    • Excise the aorta and heart for analysis.

  • Analysis:

    • Plasma Lipids: Measure total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.

    • Atherosclerosis Quantification:

      • En face analysis of the entire aorta stained with Oil Red O to determine total plaque area.

      • Histological analysis of the aortic root to assess plaque size, composition (macrophage content, collagen content), and stability.

    • Gene Expression Analysis: Perform qRT-PCR on liver and adipose tissue to assess the expression of genes involved in lipid metabolism and inflammation.

Data Presentation:

Table 2: Hypothetical Chronic Efficacy Data in APOE*3Leiden.CETP Mice

ParameterVehicle5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (High Dose)Acipimox
Change in LDL-C (%) +150%+50%+65%
Change in HDL-C (%) -10%+40%+30%
Change in Triglycerides (%) +100%+20%+30%
Aortic Plaque Area (%) 35 ± 515 ± 320 ± 4
Aortic Root Plaque Size (µm²) 450,000 ± 50,000200,000 ± 30,000250,000 ± 35,000
Plaque Macrophage Content (%) 40 ± 620 ± 425 ± 5
Mechanistic Deep Dive: Signaling Pathway and Target Engagement

The therapeutic effects of nicotinic acid derivatives are primarily mediated through the GPR109A receptor.[4][5] Validating that 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid acts through this intended target is a critical step.

G cluster_0 Adipocyte Compound 5-Bromo-2-(cyclopropylmethoxy) nicotinic acid GPR109A GPR109A Compound->GPR109A Agonist Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylation & Activation Lipolysis Lipolysis (Triglycerides -> FFAs) HSL->Lipolysis FFAs Free Fatty Acids (FFAs) Lipolysis->FFAs Release

Caption: Signaling pathway of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid via GPR109A in adipocytes.

To confirm this mechanism in vivo, a comparative study in GPR109A knockout (KO) mice is essential. The absence of a pharmacological effect on FFA levels in these mice would provide strong evidence of on-target activity.[7]

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to the in vivo validation of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. By systematically evaluating its pharmacokinetic and pharmacodynamic properties, and benchmarking its long-term efficacy against a known comparator in a clinically relevant animal model, we can build a comprehensive data package to support its therapeutic potential.

Positive outcomes from these studies—demonstrating superior or comparable efficacy with an improved side effect profile—would warrant further preclinical development, including formal toxicology studies and investigation into its effects on vascular inflammation.[11] The ultimate goal is to determine if this novel derivative represents a meaningful advancement in the management of dyslipidemia and the reduction of cardiovascular disease risk.

References

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020). National Institutes of Health. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. (2008). National Institutes of Health. [Link]

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